Cridanimod Sodium
Description
See also: Cridanimod (has active moiety).
Properties
IUPAC Name |
sodium;2-(9-oxoacridin-10-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3.Na/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16;/h1-8H,9H2,(H,17,18);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMLTEAEJZVTAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38609-97-1 (Parent) | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10932383 | |
| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58880-43-6, 144696-36-6 | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camedon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144696366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (9-oxoacridin-10(9H)-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRIDANIMOD SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54W868ROLR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cridanimod Sodium mechanism of action in immune cells
An In-depth Technical Guide on the Core Mechanism of Action of Cridanimod Sodium in Immune Cells
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a small molecule immunomodulator with a complex and notably species-dependent mechanism of action. Initially identified as a potent interferon (IFN) inducer in murine models, its activity in human immune cells is distinct and not fully elucidated. This guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Cridanimod in immune cells, summarizes key experimental findings, and offers detailed protocols for further investigation. A critical takeaway is the divergence between its effects in mice, which are mediated by the STING (Stimulator of Interferator of Interferon Genes) pathway, and its effects in humans, which appear to be interferon-independent and may involve other immunomodulatory pathways.
Mechanism of Action in Murine Immune Cells: A STING-Dependent Pathway
In mice, Cridanimod is a powerful inducer of type I interferons (IFN-α and IFN-β). This activity is central to its antiviral and antitumor effects observed in preclinical murine models. The mechanism is now understood to be dependent on the direct activation of the STING pathway.[1][2]
2.1 The STING Signaling Cascade
The canonical pathway for Cridanimod-induced interferon production in mouse cells is as follows:
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STING Activation: Cridanimod directly binds to and activates the murine STING protein, which is located in the endoplasmic reticulum.
-
TBK1 Recruitment and Activation: Upon activation, STING translocates from the ER to the Golgi apparatus, where it recruits and activates the TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1, in turn, phosphorylates the interferon regulatory factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving the transcription of IFN-α and IFN-β.[1][2]
References
Cridanimod Sodium: An In-depth Technical Guide on its Role as an Inducer of Progesterone Receptor Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Cridanimod Sodium, focusing on its mechanism of action related to the progesterone receptor (PR). Contrary to functioning as a direct progesterone receptor activator, this compound is a small-molecule immunomodulator that indirectly upregulates the expression of the progesterone receptor. This activity is primarily mediated through its capacity to induce the production of Type I interferons, specifically Interferon-alpha (IFNα) and Interferon-beta (IFNβ). The primary therapeutic application of this mechanism has been investigated in the context of hormone-resistant endometrial cancer, where the upregulation of PR aims to re-sensitize tumor cells to progestin-based therapies. This guide details the available preclinical data, the hypothesized signaling pathway, and relevant experimental methodologies.
Mechanism of Action
This compound's primary established role is that of an interferon inducer[1]. Its effect on the progesterone receptor is not through direct binding or activation, but rather as a downstream consequence of interferon signaling. The proposed mechanism is particularly relevant for cancers, such as certain types of endometrial cancer, that have lost or have downregulated PR expression, rendering them resistant to progestin therapy[2].
The core hypothesis is that by inducing IFNα and IFNβ, Cridanimod initiates a signaling cascade that leads to increased transcription of the progesterone receptor gene (PGR)[3][4]. This restoration of PR expression may render the cancer cells susceptible to the anti-proliferative effects of progestins, which are direct PR activators.
It is important to note that the relationship between interferon signaling and progesterone receptor expression is complex. Some studies have shown that in certain contexts, such as breast cancer, PR can transcriptionally repress interferon-stimulated genes[5]. This suggests that the effect of Cridanimod-induced interferons on PR expression may be highly context-dependent, potentially involving cell-type-specific transcription factors or co-regulators.
Preclinical Data in Endometrial Cancer Model
A key study investigated the efficacy of Cridanimod in combination with medroxyprogesterone acetate (MPA) in a mouse model of advanced, high-grade endometrial cancer using Hec50co cells. The study demonstrated that Cridanimod, in a dose-dependent manner, increased the expression of PR and the serum levels of IFNα and IFNβ, leading to a significant improvement in survival.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the aforementioned preclinical study. It should be noted that the full publication of this study is not available, and the data is derived from the study's abstract. Therefore, specific values for PR and interferon level increases are not available.
Table 1: Survival Analysis in Hec50co Xenograft Mouse Model
| Treatment Group | Mean Survival Time (Days) | P-value vs. MPA alone |
| Control (No Therapy) | 38 ± 5.0 | N/A |
| MPA Alone | 33 ± 3.0 | N/A |
| Cridanimod (3mg) + MPA | 56 ± 8.0 | < 0.05 |
| Cridanimod (6mg) + MPA | 62 ± 7.0 | < 0.05 |
Data sourced from a 2013 ASCO Annual Meeting Abstract.
Table 2: Qualitative Effects of Cridanimod on PR Expression and Interferon Levels
| Cridanimod Dose | Progesterone Receptor (PR) Protein Levels (Western Blot) | Serum IFNα and IFNβ Levels (ELISA) |
| 3mg | Substantially higher than control and MPA alone | Significant increase |
| 6mg | Substantially higher than control and MPA alone | Significant, dose-dependent increase |
Data sourced from a 2013 ASCO Annual Meeting Abstract.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway
The proposed signaling cascade initiated by Cridanimod, leading to increased PR expression, is illustrated below. This pathway is based on Cridanimod's known function as an interferon inducer and the therapeutic hypothesis tested in preclinical models. The precise molecular intermediates linking interferon signaling to the activation of the PGR gene promoter are not yet fully elucidated and may involve indirect mechanisms.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
The workflow for evaluating the efficacy of Cridanimod in a preclinical setting, as inferred from the available literature, is outlined below.
Caption: Workflow for preclinical evaluation of Cridanimod.
Experimental Protocols
While the exact, detailed protocols from the key preclinical studies on Cridanimod are not publicly available, the following sections provide representative methodologies for the principal assays used.
Western Blot for Progesterone Receptor Expression
This protocol provides a general framework for assessing PR protein levels in tumor tissue lysates.
-
Protein Extraction:
-
Excise tumor tissue from euthanized mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against progesterone receptor (e.g., rabbit anti-PR monoclonal antibody) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
Perform densitometry analysis to quantify band intensity, normalizing to a loading control such as β-actin or GAPDH.
-
ELISA for Serum Interferon-α and Interferon-β
This protocol outlines a standard sandwich ELISA procedure for quantifying mouse IFNα and IFNβ in serum.
-
Plate Preparation:
-
Use a 96-well microplate pre-coated with a capture antibody specific for either mouse IFNα or IFNβ.
-
Wash the plate 2-3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Assay Procedure:
-
Prepare serial dilutions of the recombinant mouse interferon standard in assay diluent to generate a standard curve.
-
Add 100 µL of standards, control samples, and mouse serum samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Aspirate the liquid from each well and wash the plate four times with wash buffer.
-
Add 100 µL of a biotinylated detection antibody specific for the target interferon to each well.
-
Seal the plate and incubate for 1 hour at room temperature.
-
Wash the plate as described previously.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate for a final time.
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-
Signal Development and Reading:
-
Add 100 µL of a TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark, allowing for color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the optical density versus the concentration of the standards.
-
Calculate the concentration of IFNα or IFNβ in the serum samples by interpolating their optical density values from the standard curve, accounting for any sample dilutions.
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Clinical Development Status
This compound, in combination with progestin therapy, has been investigated in Phase 2 clinical trials for the treatment of recurrent or persistent endometrial cancer, particularly in patients with PR-negative tumors. However, public records indicate that these trials have been terminated. The specific reasons for termination and the full results of these studies are not widely available in the peer-reviewed literature at this time. This suggests that the promising preclinical results may not have translated into sufficient clinical efficacy or that other challenges were encountered during development.
Conclusion
This compound presents an intriguing, albeit complex, mechanism of action. It is not a direct activator of the progesterone receptor but rather an immunomodulatory agent that induces PR expression, likely through the production of Type I interferons. Preclinical studies in endometrial cancer models have shown that this approach can enhance the efficacy of progestin therapy. However, the lack of robust clinical trial data and the termination of its later-stage development for this indication suggest that its clinical utility remains unproven. Further research is required to fully elucidate the signaling pathway from interferon induction to PR expression and to determine if this therapeutic strategy could be viable in specific patient populations or cancer types.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestin Resistance and Corresponding Management of Abnormal Endometrial Hyperplasia and Endometrial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Cridanimod and progestin therapy in hormone-resistant endometrial cancer. - ASCO [asco.org]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to Resiquimod (R848): A Small-Molecule Immunomodulator and Interferon Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Resiquimod (R848) is a synthetic small-molecule belonging to the imidazoquinoline family, recognized for its potent immunomodulatory activities. It functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system.[1][2] Activation of these receptors by Resiquimod triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and, most notably, type I interferons (IFN), particularly IFN-alpha. This guide provides an in-depth overview of the mechanism of action of Resiquimod, detailed experimental protocols for assessing its activity, and quantitative data on its interferon-inducing capabilities.
Mechanism of Action: TLR7/8-Mediated Interferon Induction
Resiquimod exerts its immunomodulatory effects by activating TLR7 and TLR8, which are primarily located in the endosomes of immune cells such as plasmacytoid dendritic cells (pDCs), monocytes, and macrophages.[1] Upon binding, Resiquimod initiates the recruitment of the adaptor protein MyD88, which is central to the downstream signaling pathway.
The activation of the MyD88-dependent pathway leads to the formation of a complex involving IL-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[3] This complex then interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. The subsequent activation of transforming growth factor-beta-activated kinase 1 (TAK1) leads to the phosphorylation and activation of two distinct downstream pathways: the IκB kinase (IKK) complex and the Interferon Regulatory Factor (IRF) pathway.
The IKK complex activation results in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB promotes the transcription of genes encoding pro-inflammatory cytokines.
Concurrently, the signaling cascade leads to the phosphorylation and activation of IRF7, a master regulator of type I interferon production.[3] Activated IRF7 translocates to the nucleus, where it drives the transcription of the IFN-alpha gene.
Signaling Pathway Diagram
Caption: Resiquimod-induced TLR7/8 signaling pathway.
Quantitative Data: IFN-alpha Induction
The induction of IFN-alpha by Resiquimod is dose-dependent. The following table summarizes representative data from in vitro studies using human peripheral blood mononuclear cells (PBMCs).
| Resiquimod (R848) Concentration | IFN-alpha Production (pg/mL) | Cell Type | Incubation Time (hours) | Reference |
| 0.5 µg/mL | >1000 | Human PBMCs | 24-48 | |
| 2 µg/mL | up to 9000 | Human pDCs | 24 | |
| 10 nM | Activity < 0.00125 µM | Human PBMCs | 18 | |
| 30 nM | Activity = 0.00125 µM | Human PBMCs | 18 | |
| 100 nM | Activity = 0.00561 µM | Human PBMCs | 18 |
Experimental Protocols
IFN-alpha Induction and Measurement in Human PBMCs by ELISA
This protocol describes the stimulation of human PBMCs with Resiquimod and the subsequent measurement of secreted IFN-alpha using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Resiquimod (R848)
-
96-well cell culture plates
-
Human IFN-alpha ELISA kit
-
Plate reader
Procedure:
-
Cell Preparation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Resiquimod Stimulation: Prepare a serial dilution of Resiquimod in complete RPMI-1640 medium. Add 100 µL of the Resiquimod dilutions to the respective wells to achieve final concentrations ranging from 0.1 µg/mL to 10 µg/mL. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.
-
ELISA: Perform the Human IFN-alpha ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-alpha in each sample by comparing the absorbance values to a standard curve generated with recombinant human IFN-alpha.
NF-κB Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus in response to Resiquimod stimulation using immunofluorescence microscopy.
Materials:
-
Adherent cells (e.g., macrophages or a suitable cell line) cultured on glass coverslips in a 24-well plate
-
Resiquimod (R848)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Stimulation: Culture cells on glass coverslips until they reach 70-80% confluency. Treat the cells with an appropriate concentration of Resiquimod (e.g., 1-5 µg/mL) for a predetermined time (e.g., 30-60 minutes). Include an untreated control.
-
Fixation: After stimulation, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-NF-κB p65 antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final three times with PBS and mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope. NF-κB translocation is indicated by the co-localization of the NF-κB p65 signal (e.g., green or red fluorescence) with the DAPI signal (blue fluorescence) in the nucleus.
Cytokine mRNA Quantification by RT-qPCR
This protocol outlines the measurement of IFN-alpha and other cytokine mRNA levels in response to Resiquimod using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
Human PBMCs or other relevant cell types
-
Resiquimod (R848)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target cytokine genes (e.g., IFN-alpha) and a housekeeping gene (e.g., GAPDH or beta-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Stimulation: Treat cells with Resiquimod as described in Protocol 3.1 for a shorter duration, typically 4-6 hours, to capture the peak of mRNA expression.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions by combining the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target cytokine genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of Resiquimod.
Caption: General experimental workflow for Resiquimod studies.
References
- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Cridanimod Sodium: A Technical Whitepaper on its Antiviral Properties and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod Sodium, a small-molecule immunomodulator, has demonstrated a broad spectrum of antiviral activity. Initially recognized for its capacity to induce type I interferons (IFN-α/β) in murine models through the activation of the STING (Stimulator of Interferon Genes) pathway, emerging evidence also points towards a secondary, interferon-independent mechanism of antiviral action. This dual modality suggests a potential for this compound as a versatile antiviral agent against a range of viral pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, its spectrum of activity, and its molecular mechanisms of action, supported by available preclinical data.
Introduction
This compound is a synthetic, low-molecular-weight compound initially developed for its immunomodulatory and potential antineoplastic properties. Its ability to induce interferons has led to its investigation as a broad-spectrum antiviral agent. This document synthesizes the available scientific literature to provide an in-depth technical guide on the antiviral characteristics of this compound, with a focus on its mechanisms, efficacy, and the experimental basis for these findings.
Antiviral Spectrum
Cridanimod has demonstrated antiviral activity against a variety of RNA viruses. While specific quantitative data such as EC50 and IC50 values for Cridanimod are not consistently available in the public domain for all viruses, preclinical studies have indicated its efficacy against the following viral families and species:
-
Togaviridae:
-
Coronaviridae:
It is noteworthy that a related compound, Tilorone, which shares some mechanistic similarities with Cridanimod, has shown a median effective concentration (EC50) in the range of 3–4 μM against Chikungunya virus and MERS-CoV in Vero cell cultures. While this provides a point of reference, direct quantitative data for Cridanimod is essential for a precise evaluation of its potency.
Mechanism of Action
This compound exhibits a dual mechanism of antiviral activity, involving both interferon-dependent and interferon-independent pathways.
STING-Dependent Interferon Induction (in Murine Models)
In murine cells, Cridanimod acts as a potent agonist of the STING pathway. This pathway is a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons. The activation of this pathway by Cridanimod is species-specific, with a notable lack of activation in human STING.
The signaling cascade is initiated by the direct binding of Cridanimod to murine STING, which triggers a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferon genes (IFN-α and IFN-β). These interferons are then secreted and bind to their receptors on infected and neighboring cells, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.
Interferon-Independent Antiviral Mechanism
A significant finding is the demonstration of Cridanimod's antiviral activity in rats and in Vero cells, both of which do not produce interferons in response to the compound. This strongly suggests the existence of an alternative, interferon-independent mechanism of action. The precise molecular details of this pathway are still under investigation, but it is hypothesized to contribute to the broad-spectrum antiviral effects observed.
Progesterone Receptor Activation
Cridanimod is also a potent activator of the progesterone receptor (PR). Progesterone itself has been shown to modulate the innate antiviral response. The activation of PR by progesterone can lead to the activation of the tyrosine kinase SRC, which in turn can phosphorylate and activate IRF3, a key transcription factor in the interferon response. While the direct link between Cridanimod's PR activation and its antiviral effects requires further elucidation, this represents a potential avenue for its interferon-independent activity.
Experimental Protocols
Detailed experimental protocols for assessing the antiviral activity of this compound are crucial for reproducible research. While specific protocols for Cridanimod are not extensively published, a general workflow for in vitro antiviral screening can be adapted.
General In Vitro Antiviral Assay Workflow
The following diagram outlines a typical workflow for evaluating the antiviral efficacy of a compound like this compound in vitro.
A typical experimental protocol would involve the following key steps:
-
Cell Culture: Propagation of a suitable host cell line (e.g., Vero E6 for coronaviruses, BHK-21 for alphaviruses) in appropriate culture medium.
-
Cytotoxicity Assay: Determination of the 50% cytotoxic concentration (CC50) of this compound on the host cells to establish a non-toxic working concentration range. This is often done using assays that measure cell viability, such as the MTT or MTS assay.
-
Antiviral Assay (e.g., Plaque Reduction Neutralization Test - PRNT):
-
Seeding of host cells in multi-well plates to form a confluent monolayer.
-
Pre-incubation of a known titer of the virus with serial dilutions of this compound.
-
Infection of the cell monolayer with the virus-compound mixture.
-
After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread.
-
Incubation for a period sufficient for plaque formation.
-
Fixation and staining of the cells (e.g., with crystal violet) to visualize and count the plaques.
-
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the virus control. The EC50 value, the concentration of the compound that inhibits viral plaque formation by 50%, is then determined using non-linear regression analysis.
-
Alternative Endpoints: Other methods to quantify antiviral activity include measuring the reduction in viral RNA levels by quantitative reverse transcription PCR (qRT-PCR) or assessing the inhibition of virus-induced cytopathic effect (CPE).
Quantitative Data Summary
As of the latest literature review, specific EC50 or IC50 values for this compound against its targeted viruses are not widely published. The following table summarizes the available qualitative and contextual quantitative data.
| Virus | Family | In Vitro/In Vivo Model | Antiviral Effect | Quantitative Data (this compound) | Contextual Data (Related Compounds) | Reference |
| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | CD-1 Mice, Wistar Rats | Protection from death in mice, diminished viremia in rats | Not specified | - | |
| Chikungunya Virus (CHIKV) | Togaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | Tilorone EC50: 3-4 μM (Vero cells) | |
| SARS-CoV-2 | Coronaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | - | |
| MERS-CoV | Coronaviridae | In vitro studies mentioned | Antiviral activity confirmed | Not specified | Tilorone EC50: 3-4 μM (Vero cells) |
Clinical Development
Information regarding clinical trials of this compound specifically for its antiviral properties is limited in publicly accessible databases. Further investigation into clinical trial registries may provide more detailed information on its development status for viral infections.
Conclusion and Future Directions
This compound presents a compelling profile as a broad-spectrum antiviral agent with a dual mechanism of action. Its ability to activate the STING pathway in murine models provides a strong rationale for its immunomodulatory effects, while the evidence for an interferon-independent pathway suggests a broader applicability, potentially overcoming the species-specificity of STING activation.
Key areas for future research include:
-
Elucidation of the Interferon-Independent Mechanism: A detailed molecular understanding of this pathway is critical for optimizing its therapeutic potential.
-
Quantitative Antiviral Profiling: Systematic in vitro studies to determine the EC50 and IC50 values of this compound against a wider panel of viruses are essential.
-
Human Cell-Based Assays: Given the lack of human STING activation, it is crucial to investigate its antiviral efficacy and mechanism in relevant human cell models.
-
In Vivo Efficacy Studies: Further preclinical studies in various animal models are needed to establish the in vivo efficacy, pharmacokinetics, and safety profile for different viral infections.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
a potent progesterone receptor (PR) activator mediated through induction of IFNα and IFNβ expression
A Technical Guide to the Progesterone Receptor's Attenuation of Type I Interferon Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The progesterone receptor (PR), a key mediator of progesterone signaling, has been identified as a significant modulator of the immune response. Contrary to the hypothesis of PR activation inducing type I interferon (IFN) expression, extensive research demonstrates that the activation of PR, both with and without its ligand, leads to a potent attenuation of the IFNα and IFNβ signaling pathway. This guide provides a detailed overview of the molecular mechanisms underlying this inhibition, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This information is critical for researchers in immunology, oncology, and drug development, as the interplay between PR and interferon signaling has profound implications for tumor immunology and the development of immunomodulatory therapies.
The Inhibitory Effect of Progesterone Receptor on Type I Interferon Signaling
Activation of the progesterone receptor has been shown to suppress the type I interferon response through multiple mechanisms, primarily by disrupting the JAK-STAT signaling cascade, which is central to IFN signaling.
Type I interferons, such as IFNα and IFNβ, initiate their signaling by binding to the IFN-α/β receptor (IFNAR) complex. This binding activates the associated tyrosine kinases, JAK1 and TYK2, which then phosphorylate STAT1 and STAT2. These phosphorylated STAT proteins form a heterodimer, which associates with interferon regulatory factor 9 (IRF9) to create the IFN-stimulated gene factor 3 (ISGF3) complex. The ISGF3 complex then moves to the nucleus and binds to IFN-stimulated response elements (ISREs) in the promoters of interferon-stimulated genes (ISGs), initiating their transcription. These ISGs are crucial for establishing an antiviral state and for activating the innate immune system to recognize and eliminate nascent tumor cells.[1]
The progesterone receptor disrupts this pathway at several key points:
-
Interaction with STAT1: PR has been found to directly interact with STAT1 in breast cancer cells. This interaction inhibits the efficient phosphorylation of STAT1 in response to interferon treatment. This inhibitory effect is observed even with unliganded PR and is further enhanced in the presence of a PR ligand.[1][2]
-
Promotion of STAT2 Degradation: Activated PR promotes the ubiquitination and subsequent degradation of STAT2. The loss of STAT2 is critical as it is an essential component of the ISGF3 complex, and its absence severely impairs the transcription of ISGs.[3]
-
Disruption of the ISGF3 Complex: The presence of a PR ligand, such as R5020, has been shown to decrease the interaction between STAT1 and STAT2, as well as between STAT2 and IRF9, thereby disrupting the formation of the functional ISGF3 complex.[1]
-
Transcriptional Repression of ISGs: Even in the absence of its ligand, PR can decrease the transcription of ISGs. Cells lacking PR exhibit higher basal levels of ISG mRNA. Furthermore, ligand-activated PR can repress the transcription of ISGs that are induced by IFNα.
This multifaceted inhibition of the type I interferon pathway by PR may represent a mechanism by which PR-positive tumors evade immune surveillance.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the impact of PR on interferon signaling.
Table 1: Effect of PR on STAT1 Phosphorylation and ISG Expression
| Cell Line | Condition | Effect on p-STAT1/Total STAT1 Ratio | Fold Change in ISG Expression (vs. Control) | Reference |
| T47D-co (PR-positive) | IFNα treatment | Decreased compared to PR-negative cells | - | |
| T47D-co (PR-positive) | IFNα + R5020 (PR ligand) | Further decrease in p-STAT1 | Near baseline levels of ISG expression | |
| T47D-Y (PR-negative) | IFNα treatment | Higher p-STAT1 levels | Higher basal ISG expression |
Table 2: Impact of PR on ISGF3 Component Interactions
| Cell Line | Treatment | Interaction Assessed | Observation | Reference |
| T47D-co | IFNα | STAT2 and STAT1 | Interaction observed | |
| T47D-co | IFNα + R5020 | STAT2 and STAT1 | Decreased interaction | |
| T47D-co | IFNα | IRF9 and STAT2 | Interaction observed | |
| T47D-co | IFNα + R5020 | IRF9 and STAT2 | Decreased interaction |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved in type I interferon signaling and its inhibition by the progesterone receptor.
Caption: Canonical Type I Interferon Signaling Pathway.
Caption: Progesterone Receptor (PR) Mediated Inhibition of Type I Interferon Signaling.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the inhibitory role of PR on interferon signaling.
Western Blotting for STAT1 Phosphorylation
Objective: To determine the effect of PR activation on interferon-induced STAT1 phosphorylation.
Materials:
-
PR-positive (e.g., T47D-co) and PR-negative (e.g., T47D-Y) breast cancer cell lines.
-
Serum-free cell culture medium.
-
Recombinant human IFNα.
-
PR ligand (e.g., R5020) or vehicle (e.g., EtOH).
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total-STAT1, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed PR-positive and PR-negative cells in separate plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 18 hours.
-
Treat cells with IFNα (e.g., 1000 U/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes). For ligand-dependent studies, co-treat PR-positive cells with IFNα and a PR ligand (e.g., 10 nM R5020) or vehicle.
-
After treatment, wash cells with ice-cold PBS and lyse with protein lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 and total STAT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize the p-STAT1 signal to the total STAT1 signal and β-actin as a loading control.
Co-Immunoprecipitation (Co-IP) for ISGF3 Complex Integrity
Objective: To assess the effect of PR activation on the interaction between components of the ISGF3 complex.
Materials:
-
T47D-co cells.
-
IFNα and R5020.
-
Co-IP lysis buffer.
-
Primary antibodies for immunoprecipitation (e.g., anti-STAT2) and for western blotting (e.g., anti-STAT1, anti-IRF9).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
Protocol:
-
Treat T47D-co cells with IFNα with or without R5020.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-STAT2 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by western blotting using antibodies against STAT1 and IRF9 to detect co-immunoprecipitated proteins.
Quantitative Real-Time PCR (qRT-PCR) for ISG Expression
Objective: To measure the effect of PR activation on the transcription of interferon-stimulated genes.
Materials:
-
T47D-co cells.
-
IFNα and R5020.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target ISGs (e.g., MX1, OAS1, IFIT1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Protocol:
-
Treat T47D-co cells with IFNα with or without R5020 for a specified time (e.g., 6 hours).
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ISGs and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control condition.
The progesterone receptor plays a significant and multifaceted role in attenuating the type I interferon signaling pathway. This inhibition, mediated through direct protein-protein interactions and the promotion of key signaling component degradation, has important implications for immune evasion in PR-positive cancers. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies that aim to restore immune surveillance in these tumors. The experimental protocols and data presented in this guide provide a foundation for further research into the immunomodulatory functions of the progesterone receptor.
References
- 1. Progesterone Receptor Attenuates STAT1-Mediated Interferon Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progesterone Receptor Attenuates STAT1-Mediated IFN Signaling in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone receptor promotes degradation of STAT2 to inhibit the interferon response in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cridanimod Sodium: A Technical Guide to Its Murine-Selective Induction of Interferon Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule interferon inducer with a notable species-selective mechanism of action. In murine models, this compound directly engages the stimulator of interferon genes (STING) protein, initiating a signaling cascade that results in the robust production of type I interferons (IFN-α and IFN-β). This activity is not observed in human or rat cells, highlighting a critical consideration for its therapeutic development. This technical guide provides a comprehensive overview of the core mechanism, experimental data, and relevant protocols for studying this compound's interferon-inducing properties in the context of preclinical research.
Mechanism of Action: A Murine-Selective STING Agonist
This compound functions as a direct agonist of the murine STING protein. The binding of this compound to STING initiates a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes, driving the transcription and subsequent secretion of IFN-α and IFN-β.[1][2][3] This signaling pathway is pivotal in the innate immune response to intracellular pathogens.
A crucial aspect of this compound's pharmacology is its species selectivity. It effectively activates the murine STING pathway but does not induce a significant interferon response in human or rat cells.[1][2] This specificity is attributed to differences in the STING protein between these species.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity in murine models. It is important to note that while time-course data is available, detailed dose-response data with absolute interferon concentrations are not extensively published.
Table 1: Binding Affinity and In Vivo Administration
| Parameter | Value/Concentration | Species/Model | Reference |
| Binding Affinity (Kd) | 3.5 μM | Murine STING protein | |
| In Vivo Dose (Intragastric) | 123 mg/kg | CD-1 Mice |
Table 2: Time-Course of Interferon Induction in Mice (Qualitative)
This table is based on graphical data representing optical density (OD) from ELISA measurements in the serum of CD-1 mice following intragastric administration of 123 mg/kg this compound at 0, 24, and 48 hours. The data indicates a bimodal induction pattern for both IFN-α and IFN-β.
| Time Post-Initial Dose (hours) | IFN-α Level (Relative OD) | IFN-β Level (Relative OD) |
| 0 | Baseline | Baseline |
| ~6 | Peak 1 | Rising |
| ~12 | Declining | Peak 1 |
| ~24 | Trough | Trough |
| ~30 | Peak 2 | Rising |
| ~36 | Declining | Peak 2 |
| ~48 | Returning to baseline | Returning to baseline |
Note: The values in this table are estimations derived from graphical representations and are intended to show the dynamic trend of interferon induction rather than absolute concentrations.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interferon-inducing effects of this compound in murine models.
In Vitro Induction of Interferons in Murine Macrophages
Objective: To measure the induction of IFN-β mRNA and protein in murine macrophages following stimulation with this compound.
Experimental Workflow Diagram
Materials:
-
Murine bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for murine Ifnb1 and a housekeeping gene (e.g., Actb)
-
Murine IFN-β ELISA kit
-
Cell lysis buffer for protein extraction
Procedure:
-
Cell Culture: Plate murine macrophages in 6-well or 12-well plates and culture until they reach 80-90% confluency.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (DMSO). For time-course experiments, treat cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours). For dose-response experiments, use a range of concentrations (e.g., 0.1, 1, 10, 50, 100 μM) for a fixed time (e.g., 6 hours).
-
Sample Collection:
-
Supernatant: At each time point or after the fixed incubation period, collect the cell culture supernatant and store at -80°C for ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them directly in the well using an appropriate lysis buffer for RNA or protein extraction.
-
-
IFN-β mRNA Quantification (RT-qPCR):
-
Extract total RNA from the cell lysates according to the kit manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for murine Ifnb1 and a housekeeping gene.
-
Calculate the relative expression of Ifnb1 mRNA using the ΔΔCt method.
-
-
IFN-β Protein Quantification (ELISA):
-
Thaw the collected supernatants.
-
Perform the ELISA for murine IFN-β according to the manufacturer's protocol.
-
Determine the concentration of IFN-β in the samples by comparing to a standard curve.
-
In Vivo Induction of Interferons in Mice
Objective: To measure the levels of IFN-α and IFN-β in the serum of mice following administration of this compound.
Experimental Workflow Diagram
Materials:
-
CD-1 or C57BL/6 mice
-
This compound
-
Vehicle for administration (e.g., sterile water or PBS)
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Centrifuge
-
Murine IFN-α and IFN-β ELISA kits
Procedure:
-
Animal Dosing: Administer this compound to mice via the desired route (e.g., intragastric gavage). A dose of 123 mg/kg has been used in previous studies. Include a vehicle control group.
-
Blood Collection: At specified time points post-administration (e.g., 0, 2, 4, 6, 12, 24, 48 hours), collect blood from the mice via an appropriate method (e.g., retro-orbital sinus or tail vein).
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.
-
Interferon Quantification (ELISA): Store the serum at -80°C until analysis. Measure the concentrations of IFN-α and IFN-β in the serum samples using specific ELISA kits according to the manufacturers' instructions.
Assessment of STING Pathway Activation: IRF3 Phosphorylation
Objective: To detect the phosphorylation of IRF3 in murine macrophages following treatment with this compound.
Experimental Workflow Diagram
Materials:
-
Murine macrophages (e.g., BMDMs or RAW264.7)
-
This compound
-
RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-IRF3 (Ser396) and rabbit anti-total IRF3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture and treat murine macrophages with this compound as described in Protocol 3.1. A time course of 0, 30, 60, and 120 minutes is often suitable for observing phosphorylation events.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRF3 to confirm equal loading.
-
Conclusion
This compound is a valuable tool for studying the murine STING-mediated innate immune response. Its potent and selective induction of IFN-α and IFN-β in mice provides a clear model for investigating the downstream effects of type I interferon signaling. However, the lack of activity in human cells underscores the importance of species-specific considerations in drug development and the need for human-relevant models to translate findings from preclinical studies. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other novel STING agonists.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceuticals | Free Full-Text | Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats [mdpi.com]
Cridanimod Sodium: A Technical Guide to its Role in Innate Immunity Stimulation
Executive Summary
Cridanimod Sodium, a small-molecule immunomodulator, has emerged as a significant agent for stimulating the innate immune system. Primarily functioning as a Toll-like receptor 7 (TLR7) agonist, it triggers a cascade of downstream signaling events that orchestrate a potent immune response. In murine models, Cridanimod has been shown to activate the STING-TBK1-IRF3 pathway, leading to robust production of Type I interferons (IFN-α and IFN-β)[1][2]. This activity contributes to its demonstrated antiviral and antineoplastic potential. However, a critical species-specific difference exists, as Cridanimod does not appear to induce interferons in rats or humans, suggesting an alternative, interferon-independent mechanism of action in these species[1][3]. This guide provides an in-depth technical overview of Cridanimod's mechanisms, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanism of Action
The immunomodulatory effects of this compound are primarily attributed to its interaction with key pattern recognition receptors (PRRs) of the innate immune system. The specific pathway activated appears to be dependent on the biological system being studied.
Toll-Like Receptor 7 (TLR7) Agonism
The principal mechanism of action for Cridanimod and similar imidazoquinoline compounds is the activation of Toll-like receptor 7[4]. TLR7 is an endosomal receptor predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells. Upon binding of Cridanimod, TLR7 undergoes a conformational change, initiating a signaling cascade through the adaptor protein MyD88. This leads to the activation of transcription factors NF-κB and IRF7, which are crucial for the production of pro-inflammatory cytokines and Type I interferons, respectively.
References
- 1. mdpi.com [mdpi.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod Sodium: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small-molecule immunomodulator with a multifaceted mechanism of action that has garnered interest for its potential therapeutic applications in oncology and virology. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its history, mechanism of action, and key experimental findings. The document summarizes available quantitative data, outlines experimental methodologies, and presents visual representations of its signaling pathways and developmental logic.
Introduction and Historical Context
Cridanimod is a synthetic compound belonging to the acridone class of organic compounds.[1] While the precise timeline and initial discovery details are not extensively documented in publicly available literature, it is recognized as having been developed in the United States during research into small molecules capable of inducing interferon production.[2] It has been investigated under various synonyms, including XBIO-101, Cycloferon, Camedon, and Neovir.[3][4] Cridanimod has been the subject of preclinical studies and has reached Phase II in clinical investigations for some indications.[3]
Mechanism of Action
This compound exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons (IFN-α and IFN-β) and the upregulation of progesterone receptor (PR) expression.
Interferon Induction via STING Pathway Activation
Cridanimod is a potent agonist of the Stimulator of Interferon Genes (STING) protein. In murine models, it directly binds to STING, initiating a signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the phosphorylation and dimerization of IRF3, which then translocates to the nucleus to induce the transcription of type I interferons. Interestingly, the interferon-inducing effect of Cridanimod is species-specific, with robust activation observed in murine cells but weak to no response in rat and human cells. This is attributed to differences in the STING protein between species. Despite the lack of direct interferon induction in human cells, antiviral activity has been observed, suggesting an alternative, interferon-independent mechanism may also be at play.
Progesterone Receptor Upregulation
A key aspect of Cridanimod's potential in oncology, particularly for hormone-dependent cancers like endometrial cancer, is its ability to increase the expression of the progesterone receptor (PR). This effect is believed to be mediated by the induction of IFN-α and IFN-β. Upregulation of PR can sensitize cancer cells to progestin-based therapies. In hormone-resistant endometrial cancer models, where PR is often downregulated, Cridanimod treatment has been shown to restore PR expression. The subsequent progestin-mediated signaling can inhibit the release of luteinizing hormone (LH) from the pituitary gland, leading to a reduction in estrogen release and thereby inhibiting the growth of estrogen-dependent tumor cells.
Preclinical Data
In Vivo Antitumor Efficacy in Endometrial Cancer
A study utilizing a mouse model of advanced, high-grade endometrial cancer (Hec50co cell line) demonstrated the synergistic effect of Cridanimod in combination with medroxyprogesterone acetate (MPA).
| Treatment Group | Mean Survival Time (days ± SEM) | p-value vs. MPA alone |
| Control (No Therapy) | 38 ± 5 | < 0.05 |
| MPA alone | 33 ± 3 | - |
| Cridanimod (3mg) + MPA | 56 ± 8.0 | < 0.05 |
| Cridanimod (6mg) + MPA | 62 ± 7.0 | < 0.05 |
Data extracted from a study on a mouse model of advanced, high-grade endometrial cancer.
In Vivo Antiviral Efficacy
Cridanimod has demonstrated protective effects against a range of viruses in murine models.
| Virus Model | PD50 (mg/kg) |
| Semliki Forest Virus | 17 - 320 |
| Coxsackie B1 Virus | 17 - 320 |
| Columbia SK Virus | 17 - 320 |
| Herpes Virus | 17 - 320 |
| Pseudorabies Virus | 17 - 320 |
PD50 values represent the dose required to protect 50% of the animals from lethal infection.
Experimental Protocols
In Vivo Endometrial Cancer Study
-
Animal Model: Athymic mice.
-
Tumor Cell Line: Hec50co cells, representing type II endometrial cancer.
-
Tumor Induction: Intraperitoneal injection of Hec50co cells.
-
Treatment Groups:
-
Control (no therapy)
-
Medroxyprogesterone acetate (MPA) alone
-
Cridanimod (1mg, 3mg, or 6mg) administered intramuscularly twice a week, in combination with MPA.
-
-
Outcome Measures:
-
Survival analysis using the Kaplan-Meier method.
-
Progesterone receptor (PR) expression in tumor tissue assessed by Western blot.
-
Serum interferon (IFN-α and IFN-β) levels measured by ELISA.
-
Assessment of STING Pathway Activation
-
Cell Lines: Murine macrophages, rat macrophages, and human THP-1 cells.
-
Stimulation: Cells treated with Cridanimod (CMA).
-
Analysis:
-
IRF3 Phosphorylation: Assessed by Western blot to detect the activated form of IRF3.
-
mRNA Induction: Quantitative real-time PCR (qRT-PCR) to measure the expression levels of Ifnb, Cxcl10, and Il6 mRNA.
-
IFN-β Production: ELISA to quantify the concentration of secreted IFN-β in the cell culture supernatant.
-
Visualizations
Signaling Pathways
Caption: Cridanimod's dual mechanism of action.
Experimental Workflow
References
- 1. Cridanimod | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics, biodistribution, radiation dosimetry and toxicity studies required for regulatory approval of a phase I clinical trial with (111)In-CP04 in medullary thyroid carcinoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Cridanimod Sodium: A Technical Guide to its Antineoplastic and Immunomodulating Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cridanimod Sodium, a synthetically derived small molecule, has emerged as a compound of interest in oncology and immunology due to its dual action as an antineoplastic and immunomodulating agent. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, preclinical and clinical data, and key experimental methodologies. This compound's primary mechanisms involve the induction of type I interferons (IFN-α and IFN-β) and the upregulation of progesterone receptor (PR) expression, thereby sensitizing hormone-resistant tumors to therapy. Its immunomodulatory effects are largely attributed to its function as an agonist of the Stimulator of Interferon Genes (STING) and Toll-like receptor 7 (TLR7) pathways, pivotal components of the innate immune system. This document synthesizes available quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of its signaling pathways to support further research and development.
Introduction
This compound, the sodium salt of Cridanimod (10-carboxymethyl-9-acridanone), is classified as an antineoplastic and immunomodulating agent[1]. Its therapeutic potential lies in its ability to modulate the tumor microenvironment and enhance anti-tumor immune responses. Notably, it has been investigated for its efficacy in treating hormone-resistant cancers, such as endometrial cancer, where downregulation of the progesterone receptor is a common mechanism of resistance[1][2].
Mechanism of Action
This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on the activation of innate immune signaling pathways and the modulation of hormone receptor expression.
Immunomodulation via STING and TLR7 Agonism
This compound is a potent inducer of type I interferons, IFN-α and IFN-β[1][2]. This activity is attributed to its role as an agonist of the STING and TLR7 pathways.
-
STING Pathway Activation: The STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon activation, STING triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), leading to the transcription of type I interferon genes.
-
TLR7 Agonism: Toll-like receptor 7 is an endosomal receptor that recognizes single-stranded RNA. Activation of TLR7 also leads to the production of type I interferons and other pro-inflammatory cytokines through a MyD88-dependent signaling pathway, which culminates in the activation of IRF7.
Figure 1: Simplified signaling pathway of this compound via STING and TLR7 activation.
Antineoplastic Activity via Progesterone Receptor Upregulation
In the context of endometrial cancer, this compound has been shown to increase the expression of the progesterone receptor (PR). This is significant as PR downregulation is a key mechanism of resistance to progestin therapy in this cancer type. The upregulation of PR by Cridanimod is likely mediated by its induction of IFN-α and IFN-β. By restoring PR expression, Cridanimod can re-sensitize cancer cells to the antiproliferative effects of progestins, leading to an inhibition of tumor growth.
Figure 2: Mechanism of Cridanimod-induced progesterone receptor upregulation.
Quantitative Data
Preclinical Efficacy
A key preclinical study investigated the effect of Cridanimod in a mouse model of advanced, high-grade endometrial cancer using Hec50co cells. The quantitative outcomes are summarized below.
| Treatment Group | Median Survival (Days ± SD) | p-value vs. Control | p-value vs. MPA alone |
| Control (No therapy) | 38 ± 5 | - | - |
| Medroxyprogesterone Acetate (MPA) alone | 33 ± 3 | > 0.05 | - |
| Cridanimod 1mg + MPA | Not Reported | Not Reported | Not Reported |
| Cridanimod 3mg + MPA | 56 ± 8.0 | < 0.05 | < 0.05 |
| Cridanimod 6mg + MPA | 62 ± 7.0 | < 0.05 | < 0.05 |
| Data from Carlson et al., Journal of Clinical Oncology, 2017. |
Progesterone Receptor and Interferon Induction
In the same endometrial cancer model, the effects of Cridanimod on PR expression and interferon levels were assessed.
| Treatment Group | Progesterone Receptor Expression (Western Blot) | Serum IFN-α and IFN-β Levels (ELISA) |
| Control | Low | Baseline |
| MPA alone | Low | Baseline |
| Cridanimod 3mg + MPA | Substantially higher than control and MPA alone | Significant dose-dependent increase |
| Cridanimod 6mg + MPA | Substantially higher than control and MPA alone | Significant dose-dependent increase |
| Data from Carlson et al., Journal of Clinical Oncology, 2017. |
Clinical Trial Information
A Phase 2 clinical trial (NCT03077698) was initiated to investigate the efficacy of this compound in conjunction with progestin therapy for women with recurrent or persistent endometrial cancer who had failed progestin monotherapy or were progesterone receptor negative. However, this trial was terminated. Specific quantitative results from this study are not publicly available.
Experimental Protocols
In Vivo Antineoplastic Efficacy Assessment in Endometrial Cancer Xenograft Model
Figure 3: Experimental workflow for in vivo efficacy testing.
Objective: To evaluate the effect of this compound in combination with progestin therapy on the survival of mice with endometrial cancer xenografts.
Materials:
-
Hec50co endometrial cancer cells
-
Athymic nude mice
-
This compound
-
Medroxyprogesterone Acetate (MPA)
-
Cell culture reagents
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Hec50co cells are cultured under standard conditions.
-
Tumor Implantation: A suspension of Hec50co cells is injected into the peritoneal cavity of athymic mice.
-
Animal Randomization: Once tumors are established, mice are randomly assigned to different treatment groups (e.g., control, MPA alone, Cridanimod at various doses plus MPA).
-
Treatment Administration: Cridanimod is administered via intramuscular injection (e.g., twice a week), and MPA is administered as per the study design.
-
Monitoring: Mice are monitored daily for signs of toxicity and tumor progression. Survival time is recorded for each animal.
-
Data Analysis: Kaplan-Meier survival analysis is used to compare the survival rates between the different treatment groups.
Western Blot for Progesterone Receptor Expression
Objective: To determine the effect of this compound on the expression of progesterone receptor in tumor tissue.
Materials:
-
Tumor tissue lysates from the in vivo study
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Progesterone Receptor
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Protein is extracted from tumor tissues, and the concentration is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with the primary antibody against the progesterone receptor, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is detected using an imaging system. The intensity of the bands corresponding to the progesterone receptor is quantified.
ELISA for Interferon-α and -β
Objective: To measure the levels of IFN-α and IFN-β in the serum of treated mice.
Materials:
-
Serum samples from the in vivo study
-
ELISA kits for mouse IFN-α and IFN-β
-
Microplate reader
Procedure:
-
Sample Preparation: Serum samples are collected and diluted as required.
-
ELISA Protocol: The assay is performed according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader. A standard curve is generated, and the concentrations of IFN-α and IFN-β in the samples are calculated.
Safety and Toxicology
Detailed toxicology studies for this compound are not extensively published in the public domain. As with any immunomodulatory agent, potential side effects could be related to the induction of a strong inflammatory response. Further investigation into the safety profile of this compound is warranted.
Conclusion
This compound is a promising antineoplastic and immunomodulating agent with a unique dual mechanism of action. Its ability to induce type I interferons through STING and TLR7 agonism, coupled with its capacity to upregulate progesterone receptor expression, provides a strong rationale for its development, particularly in the context of hormone-resistant cancers. The preclinical data in endometrial cancer models are encouraging, demonstrating a significant survival benefit. While the termination of the Phase 2 clinical trial presents a challenge, the underlying scientific principles of this compound's activity merit further investigation to fully elucidate its therapeutic potential and to identify patient populations that may benefit from this novel therapeutic approach. This technical guide provides a foundation for researchers and drug development professionals to build upon in their future exploration of this compound.
References
Cridanimod Sodium: A Technical Guide for Researchers
For Research Use Only
Abstract
Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator with demonstrated antiviral and potential antineoplastic properties. Primarily recognized as a potent, murine-selective STING (Stimulator of Interferon Genes) agonist, this compound activates innate immune signaling pathways, leading to the production of type I interferons and other cytokines. This document provides a comprehensive technical overview of this compound for research applications, consolidating available data on its chemical properties, mechanism of action, experimental protocols, and key quantitative data to guide its use in a laboratory setting.
Chemical and Physical Properties
This compound is the sodium salt of Cridanimod. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀NNaO₃ | [1] |
| Molecular Weight | 275.23 g/mol | [1] |
| CAS Number | 58880-43-6 | [1] |
| Synonyms | 10-carboxymethyl-9-acridanone sodium salt, CMA Sodium, Neovir, XBIO-101 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action
This compound's primary mechanism of action is the activation of the STING signaling pathway. It is important to note that Cridanimod is reported to be a murine-selective STING agonist.
STING Pathway Activation
Cridanimod directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Progesterone Receptor Modulation
Several sources suggest that Cridanimod can increase the expression of the progesterone receptor (PR). This has led to investigations into its potential as an antineoplastic adjuvant, particularly in hormone-dependent cancers like endometrial cancer where PR expression can be downregulated. The proposed mechanism involves sensitizing cancer cells to progestin-based therapies.
Experimental Protocols
In Vivo Antiviral Activity Assessment in a Murine Model
This protocol is adapted from studies investigating the antiviral effects of Cridanimod against Venezuelan equine encephalitis virus (VEEV) in mice.
Objective: To evaluate the in vivo antiviral efficacy of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., sterile saline, or a formulation of DMSO, PEG300, Tween-80, and saline for intraperitoneal injection)
-
Pathogen-free mice (e.g., CD-1 or BALB/c)
-
Virus stock of interest (e.g., VEEV)
-
Phosphate-buffered saline (PBS)
-
Equipment for intragastric (IG) or intraperitoneal (IP) injection
-
Materials for blood collection and serum separation
-
Cell culture supplies for plaque assay (e.g., BHK-21 cells, media, agar)
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare this compound solution in the chosen vehicle at the desired concentration. A formulation for intraperitoneal injection can be prepared by creating a suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Animal Groups: Divide mice into experimental groups (e.g., Vehicle control, Cridanimod-treated).
-
Dosing and Infection:
-
Administer this compound or vehicle to the respective groups via the chosen route (e.g., intragastrically or intraperitoneally). Dosing regimens from literature include daily administrations.
-
Shortly after the first drug administration, infect the mice with the virus (e.g., subcutaneous injection of VEEV).
-
-
Monitoring: Monitor the animals daily for clinical signs of illness and mortality for a predetermined period (e.g., 14 days).
-
Viremia Measurement:
-
At specified time points post-infection (e.g., 24, 36, 48 hours), collect blood samples.
-
Process the blood to obtain serum.
-
Determine viral titers in the serum using a plaque assay.
-
Plaque Assay Protocol:
-
Seed a suitable cell line (e.g., BHK-21) in 6-well plates to form a monolayer.
-
Prepare ten-fold serial dilutions of the mouse serum in a suitable medium.
-
Infect the cell monolayers with the serum dilutions.
-
After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing agar.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).
Interferon Induction Assay (ELISA)
Objective: To quantify the amount of IFN-α or IFN-β produced in response to this compound treatment.
Materials:
-
This compound
-
Mouse splenocytes or other appropriate cell type
-
Cell culture medium and supplements
-
Commercial ELISA kit for mouse IFN-α or IFN-β (e.g., R&D Systems, PBL Assay Science)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the chosen cells under appropriate conditions.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Sample Collection: At different time points post-treatment, collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-α or IFN-β in the samples based on the standard curve.
Quantitative Data
In Vivo Antiviral Efficacy in Mice (VEEV Infection Model)
The following data is summarized from a study by Keyer et al. (2022).
| Treatment Group | Outcome Measure | Result |
| Cridanimod | Survival | 60% survival at the end of the study |
| Placebo | Survival | 0% survival at the end of the study |
| Cridanimod | Viremia (24 hpi) | Significant reduction in viral titers |
| Cridanimod | Viremia (36 hpi) | A transient peak in viremia was observed |
Interferon Induction in Mice
| Treatment | Interferon | Peak Induction Time |
| Cridanimod | IFN-α | Faster induction |
| Cridanimod | IFN-β | Slower induction |
Other Potential Research Applications
-
Adjuvant for Cancer Immunotherapy: Given its ability to induce type I interferons, this compound could be investigated as an adjuvant to enhance anti-tumor immune responses, potentially in combination with checkpoint inhibitors.
-
Modulator of Hormone-Dependent Cancers: Its effect on progesterone receptor expression warrants further investigation in the context of endometrial and other hormone-sensitive cancers.
-
Tool for Studying Innate Immunity: As a selective STING agonist, this compound is a valuable tool for dissecting the STING signaling pathway and its role in various physiological and pathological processes.
Safety and Handling
Cridanimod is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be followed when handling this compound.
Conclusion
This compound is a potent research tool for investigating the STING-mediated innate immune response and its downstream effects. Its demonstrated antiviral properties and potential as an antineoplastic adjuvant make it a compound of significant interest for further research and development. This guide provides a foundational understanding and practical information to aid researchers in their studies with this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Cridanimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium, the sodium salt of Cridanimod (10-carboxymethyl-9-acridanone), is a small molecule immunomodulator with recognized antiviral and interferon-inducing properties. In preclinical murine models, Cridanimod has been shown to be a potent inducer of interferon (IFN)[1]. Its mechanism of action is understood to involve the activation of the STimulator of INterferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines[2][3][4].
These application notes provide detailed protocols for the in vitro characterization of this compound's immunomodulatory and antiviral effects. The described assays are designed to be conducted in relevant human and murine immune cell lines, such as human peripheral blood mononuclear cells (PBMCs) and the murine macrophage cell line RAW 264.7, as well as the human monocytic cell line THP-1, which is a common model for studying innate immune responses.
The following protocols will guide researchers in assessing the activation of the STING signaling pathway, quantifying the induction of interferon-beta (IFN-β) and other key cytokines, and evaluating the dose-dependent effects of this compound.
Data Presentation
Table 1: Hypothetical Dose-Dependent Induction of IFN-β by this compound in Human PBMCs
| This compound (µM) | IFN-β Concentration (pg/mL) ± SD |
| 0 (Vehicle Control) | < 15.6 (Below Limit of Detection) |
| 1 | 125 ± 15 |
| 5 | 450 ± 35 |
| 10 | 850 ± 60 |
| 25 | 1500 ± 110 |
| 50 | 2200 ± 180 |
| 100 | 2500 ± 210 |
Table 2: Hypothetical Relative Gene Expression of Cytokines in RAW 264.7 Macrophages Treated with this compound (25 µM) for 6 hours
| Gene | Fold Change vs. Vehicle Control ± SEM |
| Ifnb1 | 150 ± 12 |
| Tnf | 45 ± 5 |
| Il6 | 80 ± 9 |
| Cxcl10 | 250 ± 22 |
| Actb (Housekeeping) | 1.0 ± 0.05 |
Experimental Protocols
Protocol 1: Assessment of Interferon-β Induction in Human PBMCs
This protocol details the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and the subsequent quantification of secreted Interferon-β (IFN-β) using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human IFN-β ELISA Kit
-
96-well cell culture plates
-
CO₂ incubator
Methodology:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
This compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%. Add the this compound dilutions to the plated PBMCs.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for IFN-β analysis.
-
IFN-β Quantification: Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
Protocol 2: Analysis of STING Pathway Activation in THP-1 Monocytes
This protocol describes the detection of key STING pathway activation markers, phosphorylated IRF3 (p-IRF3) and phosphorylated NF-κB p65 (p-p65), in the human monocytic cell line THP-1 using Western blotting.
Materials and Reagents:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-p-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Methodology:
-
Cell Culture and Treatment: Culture THP-1 cells in complete RPMI 1640 medium. For some applications, differentiation into macrophage-like cells can be induced by treating with PMA (e.g., 50 ng/mL for 24-48 hours). Seed the cells in 6-well plates at an appropriate density. Treat the cells with this compound at the desired concentration (e.g., 25 µM) for a specified time course (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with blocking buffer for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression in RAW 264.7 Macrophages
This protocol outlines the measurement of mRNA expression levels of key inflammatory cytokines in the murine macrophage cell line RAW 264.7 following treatment with this compound.
Materials and Reagents:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR primers for target genes (Ifnb1, Tnf, Il6, Cxcl10) and a housekeeping gene (Actb)
-
qRT-PCR instrument
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 cells in complete DMEM. Seed the cells in 12-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 25 µM) for a desired time period (e.g., 6 hours).
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform the qRT-PCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene (Actb).
-
Visualizations
Caption: this compound activates the STING signaling pathway.
Caption: Workflow for in vitro assessment of this compound.
References
- 1. Induction of interferon in mice by sodium salt of 9-oxo-10-acridineacetic acid: specific enhancement by analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 3. Stimulator of Interferon Gene Agonists Induce an Innate Antiviral Response against Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cridanimod Sodium in Mouse Models of Viral Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod sodium is a small molecule immunomodulator that has demonstrated antiviral activity in murine models of viral infections.[1][2] Its primary mechanism of action in mice involves the activation of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons (IFN-α/β) and the induction of an antiviral state.[2][3] Evidence also suggests the existence of an interferon-independent antiviral mechanism.[1] These application notes provide a comprehensive overview of the reported dosage, efficacy, and experimental protocols for this compound in a mouse model of Venezuelan Equine Encephalitis Virus (VEEV) infection. Additionally, representative protocols for evaluating antiviral compounds in mouse models of influenza and SARS-CoV-2 are provided as a guide for future studies with this compound, as specific data for these viruses are not yet available in the published literature.
Mechanism of Action: STING Pathway Activation
This compound functions as a potent agonist of the murine STING pathway. Upon administration, it directly binds to the STING protein, which is located on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding for type I interferons (IFN-α and IFN-β). These interferons are then secreted from the cell and bind to interferon receptors on neighboring cells, initiating a signaling cascade that results in the expression of numerous interferon-stimulated genes (ISGs) with broad antiviral activity.
This compound in a Mouse Model of Venezuelan Equine Encephalitis Virus (VEEV) Infection
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (123 mg/kg) | Reference |
| Mouse Strain | CD-1 | CD-1 | |
| Virus Strain | VEEV cTC-83/TrD | VEEV cTC-83/TrD | |
| Infection Route & Dose | Subcutaneous (SC), 10³ PFU | Subcutaneous (SC), 10³ PFU | |
| Treatment Route | Intragastric (IG) | Intragastric (IG) | |
| Dosing Schedule | Daily, starting at 0 hpi | Daily, starting at 0 hpi | |
| Viremia at 24 hpi (log10 PFU/mL) | ~4.5 | ~2.5 | |
| Survival Rate | 0% | 60% |
Experimental Protocol
This protocol is adapted from Keyer et al., 2022.
1. Materials
-
This compound
-
Vehicle (e.g., starch paste)
-
Venezuelan Equine Encephalitis Virus (VEEV), strain cTC-83/TrD
-
CD-1 mice (female, 6-8 weeks old)
-
Standard laboratory animal housing and consumables
-
Plaque assay reagents
2. Animal Handling and Infection
-
Acclimatize CD-1 mice to laboratory conditions for at least 7 days.
-
Prepare viral inoculum of VEEV cTC-83/TrD to a concentration of 10³ Plaque Forming Units (PFU) in a suitable buffer.
-
Infect mice via subcutaneous (SC) injection with the viral inoculum.
3. Drug Preparation and Administration
-
Prepare a suspension of this compound in the chosen vehicle (e.g., starch paste) at a concentration that allows for a final dosage of 123 mg/kg body weight.
-
Administer the this compound suspension or vehicle control intragastrically (IG) to the respective groups of mice.
-
The first dose should be administered immediately before or at the time of infection (0 hours post-infection, hpi).
-
Continue daily IG administration for the duration of the experiment.
4. Monitoring and Sample Collection
-
Monitor mice daily for clinical signs of illness, including weight loss, ruffled fur, and lethargy.
-
At predetermined time points (e.g., 24, 48, 72 hpi), collect blood samples for virological analysis.
-
Euthanize a subset of animals at each time point for tissue collection if required.
-
Continue to monitor the remaining animals for survival analysis.
5. Virological and Data Analysis
-
Determine viral titers in serum samples using a standard plaque assay.
-
Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests (e.g., log-rank test).
-
Compare viremia levels between treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Representative Protocol for Antiviral Testing in an Influenza Mouse Model
Note: The following is a general protocol for testing antiviral compounds against influenza virus in mice. Specific parameters, including the dosage of this compound, would need to be optimized in dose-finding studies. A starting point for such studies could be in the range of the effective dose observed in the VEEV model (123 mg/kg), with adjustments based on the specific influenza virus strain and mouse model used.
1. Materials
-
This compound
-
Vehicle
-
Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 H1N1)
-
BALB/c or C57BL/6 mice (female, 6-8 weeks old)
2. Infection
-
Anesthetize mice (e.g., with isoflurane).
-
Infect mice intranasally with a lethal or sub-lethal dose of influenza virus in a small volume (e.g., 30-50 µL).
3. Treatment
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Initiate treatment prophylactically (before infection) or therapeutically (after infection) according to the study design.
-
Continue treatment for a specified duration (e.g., 5-7 days).
4. Endpoints and Analysis
-
Morbidity and Mortality: Monitor body weight and survival daily.
-
Viral Load: At selected time points, euthanize a subset of mice and collect lung tissue to determine viral titers by plaque assay or TCID50, and viral RNA levels by qRT-PCR.
-
Lung Pathology: Collect lung tissue for histopathological analysis to assess inflammation and tissue damage.
Representative Protocol for Antiviral Testing in a SARS-CoV-2 Mouse Model
Note: This is a representative protocol for evaluating antiviral agents against SARS-CoV-2 in a transgenic mouse model. The use of this compound in a SARS-CoV-2 mouse model has not been reported, and therefore, the optimal dosage and treatment regimen would need to be determined experimentally.
1. Materials
-
This compound
-
Vehicle
-
SARS-CoV-2 virus (e.g., Beta B.1.351 variant)
-
K18-hACE2 transgenic mice (expressing human ACE2)
2. Infection
-
Conduct all experiments in a BSL-3 facility.
-
Anesthetize K18-hACE2 mice.
-
Infect mice intranasally with a defined dose of SARS-CoV-2.
3. Treatment
-
Administer this compound or vehicle.
-
Treatment can be initiated prior to or after viral challenge.
-
Administer daily for a defined period (e.g., 3-5 days).
4. Endpoints and Analysis
-
Clinical Signs: Monitor for weight loss and other clinical signs of disease.
-
Viral Titer: Euthanize mice at a predetermined endpoint (e.g., day 3 or 5 post-infection) and collect lung tissue for viral titer determination (TCID50 assay).
-
Viral RNA: Quantify viral RNA in lung homogenates using qRT-PCR.
-
Histopathology: Assess lung pathology in fixed tissue sections.
Conclusion
This compound has demonstrated significant antiviral efficacy in a mouse model of VEEV infection, primarily through the activation of the STING pathway. The detailed protocol provided for the VEEV model can serve as a foundation for further research. While specific data for influenza and SARS-CoV-2 are lacking, the representative protocols offer a framework for designing and conducting initial efficacy studies with this compound against these important respiratory viruses. Further research is warranted to explore the full potential of this compound as a broad-spectrum antiviral agent.
References
Application Note and Protocol: Preparation of Cridanimod Sodium Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cridanimod Sodium is a small-molecule immunomodulator and a potent inducer of interferons (IFN-α and IFN-β).[1][2] It also functions as a progesterone receptor (PR) activator, which has shown potential in increasing the sensitivity of certain cancer cells to progestin monotherapy.[2][3] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₀NNaO₃ | [4] |
| Molecular Weight | 275.24 g/mol | |
| CAS Number | 58880-43-6 | |
| Appearance | Crystalline solid | |
| Solubility (in vitro) | DMSO: 125 mg/mL (493.56 mM) Water: < 0.1 mg/mL (Insoluble) |
Experimental Protocol: Preparation of a 100 mM DMSO Stock Solution
This protocol details the steps to prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1. Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/Low-moisture DMSO (newly opened bottle recommended)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Bath sonicator
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
2.2. Stock Solution Calculation
To prepare a 100 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
Example Calculation for 1 mL of 100 mM stock solution:
-
Mass (mg) = 0.1 mol/L x 0.001 L x 275.24 g/mol x 1000 mg/g
-
Mass (mg) = 27.52 mg
2.3. Step-by-Step Procedure
-
Aliquot Compound: Carefully weigh out 27.52 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate initial dissolution.
-
Sonication: To ensure complete dissolution, place the vial in a bath sonicator for 10-15 minutes. The solution should become clear. If precipitation is observed, gentle warming and further sonication may be required.
-
Final Check: Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately under the recommended conditions (see Section 3).
2.4. Experimental Workflow
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Short-Term Storage | Long-Term Storage | Shelf Life |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | >2 years if stored properly |
| DMSO Stock Solution | N/A | -20°C (up to 1 year) -80°C (up to 2 years) | 1-2 years depending on temperature |
Note: Avoid repeated freeze-thaw cycles of the stock solution. It is highly recommended to store it in single-use aliquots.
Mechanism of Action Overview
This compound acts as an immunomodulator primarily by inducing the expression of Type I interferons. This activity is central to its antiviral and potential antineoplastic effects.
Caption: Simplified signaling pathway of this compound.
References
Cridanimod Sodium: Administration Routes in Preclinical Animal Studies
Application Notes and Protocols for Researchers
Introduction
Cridanimod Sodium, a small molecule immunomodulator, has garnered significant interest in preclinical research for its potential antiviral and antineoplastic activities. A critical aspect of designing robust in vivo studies is the appropriate administration of this compound to animal models. These application notes provide a comprehensive overview of the administration routes for this compound in common laboratory animals, based on published research. Detailed protocols for intragastric and intramuscular administration are provided to ensure accurate and reproducible experimental outcomes.
Data Summary
The following table summarizes the quantitative data on this compound administration in various animal models as reported in scientific literature.
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Frequency | Study Focus | Reference |
| CD-1 Mice | Intragastric (IG) | 123 mg/kg | Tablets dispersed in a starch paste | At 0, 24, and 48 hours post-infection | Antiviral activity against Venezuelan equine encephalitis virus | [1][2] |
| Wistar Rats | Intragastric (IG) | 62 mg/kg | Tablets dispersed in a starch paste | At 0, 24, and 48 hours post-infection | Antiviral activity and interferon induction | [1][2] |
| Athymic Mice | Intramuscular (IM) | 1, 3, 6 mg | Not explicitly stated | Twice a week | Antineoplastic adjuvant activity in endometrial cancer model | [3] |
| Mice | Oral/Intraperitoneal | Not specified | Suspended solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | General formulation guidance | |
| Mice | Oral/Intraperitoneal | Not specified | Clear solution: 10% DMSO, 90% Corn Oil | Not specified | General formulation guidance |
Signaling Pathways of this compound
This compound exerts its biological effects through at least two distinct signaling pathways, making it a molecule of interest for its pleiotropic effects.
1. STING Pathway Activation (in murine models): Cridanimod is a murine-selective agonist of the Stimulator of Interferon Genes (STING) protein. Upon binding to STING, it initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). This leads to the production of Type I interferons (IFN-α and IFN-β), which are crucial components of the innate immune response against viral infections.
2. Progesterone Receptor (PR) Expression Induction: Cridanimod has been shown to induce the expression of the progesterone receptor (PR). Increased PR expression can sensitize cells to progestin-based therapies. This mechanism is particularly relevant in the context of endometrial cancer, where PR is often downregulated. The downstream effects of enhanced PR signaling can lead to the inhibition of luteinizing hormone (LH) release and subsequently estrogen release, thereby inhibiting the growth of estrogen-dependent tumors.
Experimental Protocols
Protocol 1: Intragastric (IG) Administration in Mice
This protocol is adapted from studies investigating the antiviral effects of this compound.
Materials:
-
This compound tablets
-
Starch paste (as vehicle)
-
Mortar and pestle
-
Distilled water
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Weigh each mouse accurately on the day of administration to calculate the precise dose.
-
-
Formulation Preparation (Starch Paste Vehicle):
-
Prepare a 1-2% (w/v) starch paste by suspending corn starch in cold distilled water and then heating gently while stirring until a translucent paste is formed. Allow it to cool to room temperature.
-
Calculate the required amount of this compound based on the dosage of 123 mg/kg.
-
Crush the this compound tablets to a fine powder using a mortar and pestle.
-
Suspend the powdered this compound in the prepared starch paste to achieve the final desired concentration for dosing. Ensure the suspension is homogenous by thorough mixing.
-
-
Administration:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse's body (from the mouth to the last rib) to determine the correct insertion depth.
-
Draw the this compound suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Experimental Workflow for IG Administration:
Protocol 2: Intramuscular (IM) Administration in Mice
This protocol is based on studies evaluating the antineoplastic adjuvant activity of this compound in athymic mice.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline for a suspended solution, or 10% DMSO, 90% Corn Oil for a clear solution)
-
Sterile syringes (e.g., 0.3-0.5 mL insulin syringes) with an appropriate needle gauge (e.g., 27-30 gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize athymic mice to the specific pathogen-free (SPF) housing conditions.
-
Weigh each mouse before administration.
-
-
Formulation Preparation:
-
Prepare the chosen sterile vehicle.
-
Dissolve or suspend this compound in the vehicle to achieve the desired concentration for the target doses (1, 3, or 6 mg per mouse). Ensure sterility throughout the preparation process.
-
-
Administration:
-
Restrain the mouse securely.
-
Identify the injection site in the quadriceps or gastrocnemius muscle of the hind limb.
-
Swab the injection site with a sterile alcohol wipe.
-
Insert the needle into the muscle mass at a 90-degree angle.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the this compound solution/suspension.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Alternate the hind limb for subsequent injections.
-
Monitor the animal for any signs of discomfort, inflammation, or adverse reactions at the injection site.
-
Experimental Workflow for IM Administration:
Conclusion
The appropriate administration of this compound is fundamental for the validity and reproducibility of preclinical animal studies. The choice of administration route, dosage, and vehicle should be carefully considered based on the specific research question and animal model. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working with this promising therapeutic agent. It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines for all animal procedures.
References
Application Notes and Protocols for Cridanimod Sodium as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium, a small molecule interferon inducer, has emerged as a promising vaccine adjuvant. Its mechanism of action involves the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system. Activation of STING in antigen-presenting cells (APCs) leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn promote robust and durable antigen-specific adaptive immune responses.[1][2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an adjuvant in preclinical vaccine research.
Mechanism of Action: The STING Signaling Pathway
This compound functions as a STING agonist. Upon entering the cytoplasm of an APC, such as a dendritic cell (DC), it binds to and activates the STING protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding for type I interferons and other inflammatory cytokines. This cascade initiates a potent innate immune response that is crucial for the subsequent development of a strong antigen-specific T cell and B cell response.[1]
Caption: this compound activates the STING signaling pathway.
Data Presentation: Expected Quantitative Outcomes
The following tables present representative quantitative data from preclinical studies evaluating STING agonists as vaccine adjuvants. While not specific to this compound, these data illustrate the expected enhancements in immune responses when using a STING agonist adjuvant.
Table 1: Antigen-Specific Antibody Titers in Mice
| Adjuvant Group | Antigen-Specific IgG (Mean Titer ± SD) | Antigen-Specific IgG1 (Mean Titer ± SD) | Antigen-Specific IgG2a (Mean Titer ± SD) |
| Antigen Alone | 1,500 ± 450 | 1,200 ± 300 | 300 ± 150 |
| Antigen + Alum | 15,000 ± 3,500 | 14,000 ± 3,000 | 1,000 ± 400 |
| Antigen + this compound (Expected) | 50,000 ± 12,000 | 25,000 ± 6,000 | 25,000 ± 7,000 |
Data are hypothetical and based on typical results observed with STING agonist adjuvants, demonstrating a balanced Th1/Th2 response compared to Alum's Th2 bias.
Table 2: Antigen-Specific T-Cell Responses in Mice (ELISpot)
| Adjuvant Group | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes (Mean ± SD) | IL-4 Spot Forming Units (SFU) per 10^6 Splenocytes (Mean ± SD) |
| Antigen Alone | 50 ± 15 | 20 ± 8 |
| Antigen + Alum | 100 ± 30 | 150 ± 40 |
| Antigen + this compound (Expected) | 500 ± 120 | 80 ± 25 |
Data are hypothetical and based on typical results observed with STING agonist adjuvants, indicating a strong Th1-biased cellular immune response.
Table 3: Cytokine Production from Adjuvant-Stimulated Dendritic Cells (in vitro)
| Stimulant | IFN-β (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| Media Control | <10 | <20 | <20 |
| LPS (100 ng/mL) | 800 ± 150 | 5000 ± 900 | 3000 ± 600 |
| This compound (10 µg/mL) (Expected) | 1200 ± 250 | 3000 ± 500 | 2000 ± 400 |
Data are hypothetical and based on the known mechanism of STING agonists to induce type I interferons and pro-inflammatory cytokines in dendritic cells.
Experimental Protocols
The following protocols are generalized for the use of a STING agonist like this compound as a vaccine adjuvant in preclinical mouse models. Note: Optimal concentrations of this compound, antigen, and the specific formulation should be determined empirically for each new vaccine candidate.
Protocol 1: In Vivo Evaluation of Adjuvant Efficacy in Mice
This protocol outlines a typical immunization study to assess the enhancement of humoral and cellular immune responses by this compound.
Caption: Experimental workflow for in vivo adjuvant evaluation.
Materials:
-
This compound
-
Antigen of interest
-
Sterile, endotoxin-free PBS
-
Appropriate mouse strain (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Materials for blood collection and spleen harvesting
-
Reagents and plates for ELISA and ELISpot assays
Procedure:
-
Vaccine Formulation:
-
Dissolve this compound in sterile PBS to the desired stock concentration.
-
Prepare the vaccine formulation by mixing the antigen with the this compound solution. A typical dose for a STING agonist in mice is in the range of 5-50 µg per mouse. The final injection volume is typically 50-100 µL.
-
Include control groups: antigen alone, adjuvant alone, and PBS.
-
-
Immunization:
-
Administer the vaccine formulation to mice via the desired route (e.g., intramuscular, subcutaneous).
-
A typical immunization schedule involves a prime immunization on Day 0 and a boost on Day 21.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., Day 14 for primary response, Day 35 for post-boost response) to analyze serum antibody levels.
-
At the end of the study (e.g., Day 35), euthanize the mice and harvest spleens for T-cell analysis.
-
-
Analysis of Immune Responses:
-
Humoral Response (ELISA): Use an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific total IgG, IgG1, and IgG2a/c in the collected serum.
-
Cellular Response (ELISpot): Use an enzyme-linked immunospot (ELISpot) assay to enumerate antigen-specific IFN-γ and IL-4 secreting cells from the splenocytes.
-
Protocol 2: In Vitro Assessment of Dendritic Cell Activation
This protocol is for assessing the direct effect of this compound on the activation of bone marrow-derived dendritic cells (BMDCs).
Materials:
-
Bone marrow cells from mice
-
GM-CSF and IL-4 for DC differentiation
-
This compound
-
LPS (positive control)
-
Cell culture medium and plates
-
Flow cytometry antibodies (e.g., anti-CD86, -CD80, -MHC-II)
-
ELISA kits for cytokine quantification (e.g., IFN-β, IL-6, TNF-α)
Procedure:
-
Generation of BMDCs:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in the presence of GM-CSF and IL-4 for 6-8 days to differentiate them into immature DCs.
-
-
DC Stimulation:
-
Plate the immature BMDCs in fresh media.
-
Stimulate the cells with different concentrations of this compound (e.g., 1-20 µg/mL).
-
Include a positive control (e.g., LPS at 100 ng/mL) and a negative control (media alone).
-
Incubate for 24 hours.
-
-
Analysis of DC Activation:
-
Surface Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against DC activation markers (CD86, CD80, MHC-II). Analyze the expression levels by flow cytometry.
-
Cytokine Production: Collect the cell culture supernatants and measure the concentration of secreted cytokines (IFN-β, IL-6, TNF-α) using ELISA.
-
Safety and Toxicological Considerations
Preclinical safety evaluation of this compound as a vaccine adjuvant should be conducted in accordance with regulatory guidelines. This includes:
-
Local Tolerance Studies: To assess any reactions at the injection site.
-
Repeated Dose Toxicity Studies: To evaluate potential systemic toxicity after multiple administrations.
-
Immunotoxicity Studies: To assess any unintended effects on the immune system.
It is recommended to conduct these studies using the final vaccine formulation (antigen plus adjuvant) and to include groups receiving the adjuvant alone.
Conclusion
This compound, through its action as a STING agonist, holds significant potential as a versatile and potent vaccine adjuvant. The protocols and information provided here offer a framework for researchers to explore its utility in enhancing the immunogenicity of a wide range of vaccine candidates. Rigorous optimization of dose, formulation, and administration route will be crucial for harnessing the full potential of this compound in the development of next-generation vaccines.
References
Application Notes and Protocols for Cridanimod Sodium Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator with demonstrated potential as an antineoplastic adjuvant. Its mechanisms of action are primarily centered around the induction of type I interferons (IFN-α and IFN-β) and the activation of Toll-like receptor 7 (TLR7). These activities translate to its potential therapeutic applications in oncology, particularly in endometrial cancer, and as an antiviral agent. This document provides detailed application notes and protocols for studying the effects of this compound on responsive cell lines.
Responsive Cell Lines and Quantitative Data
The responsiveness of various cell lines to this compound is linked to their expression of relevant signaling pathway components, such as TLR7 and the STING (Stimulator of Interferon Genes) pathway. Below is a summary of responsive cell lines and the observed effects of this compound treatment.
| Cell Line Type | Specific Cell Line | Mechanism of Action | Observed Effect | This compound Concentration |
| Immune Cells | Murine Bone Marrow-Derived Macrophages | Interferon Induction | Production of IFN-α/β | 500 µg/mL |
| RAW 264.7 (Murine Macrophage) | Interferon and Cytokine Production | Induction of Type I Interferons and other pro-inflammatory cytokines | Not explicitly quantified in the search results | |
| Reporter Cell Line | HEK-Blue™ hTLR7 | TLR7 Agonism | Activation of NF-κB signaling pathway | EC50 not explicitly quantified in the search results |
| Cancer Cell Line | Ishikawa (Human Endometrial Adenocarcinoma) | Potential Antineoplastic Adjuvant | Potential for growth inhibition and increased sensitivity to other therapies | IC50 not explicitly quantified in the search results |
Signaling Pathways and Experimental Workflows
This compound-Induced Type I Interferon Signaling Pathway
This compound is a potent inducer of type I interferons, primarily acting through the STING pathway. Upon entering the cell, it can activate STING, leading to the phosphorylation of IRF3 and the subsequent transcription of IFN-α and IFN-β.
Caption: this compound activates the STING pathway, leading to interferon production.
Experimental Workflow: Assessing this compound's Effect on Macrophage Cytokine Production
This workflow outlines the key steps to quantify the production of type I interferons and other cytokines from macrophage cell lines, such as RAW 264.7, following treatment with this compound.
Caption: Workflow for measuring cytokine production in macrophages after Cridanimod treatment.
Detailed Experimental Protocols
Protocol 1: Assessment of Interferon-β Production in Murine Macrophages
This protocol is adapted from studies on the induction of interferon by 10-carboxymethyl-9-acridanone in murine bone marrow-derived macrophages.[1]
Objective: To quantify the amount of Interferon-β (IFN-β) secreted by murine macrophages upon stimulation with this compound.
Cell Line: Murine Bone Marrow-Derived Macrophages or RAW 264.7 cells.
Materials:
-
This compound (10-carboxymethyl-9-acridanone)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well cell culture plates
-
Murine IFN-β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentrations in cell culture medium. A concentration of 500 µg/mL has been shown to be effective.[1]
-
Treatment: Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Create a standard curve using the recombinant IFN-β standards provided in the ELISA kit. Use the standard curve to determine the concentration of IFN-β in each sample.
Protocol 2: TLR7 Reporter Assay in HEK-Blue™ hTLR7 Cells
Objective: To determine the potency of this compound as a human TLR7 agonist.
Cell Line: HEK-Blue™ hTLR7 cells (InvivoGen).
Materials:
-
This compound
-
HEK-Blue™ hTLR7 cells
-
HEK-Blue™ Detection medium (InvivoGen)
-
96-well cell culture plates
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Add 20 µL of a 2.8 x 10^5 cells/mL suspension of HEK-Blue™ hTLR7 cells to each well of a 96-well plate.
-
Treatment: Add 180 µL of this compound at various concentrations to the wells. It is recommended to perform a serial dilution to determine the EC50.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution.
-
Incubation for Detection: Incubate the detection plate at 37°C for 1-3 hours.
-
Measurement: Measure the optical density (OD) at 620-650 nm using a microplate reader.
-
Data Analysis: The OD is proportional to the NF-κB activation. Plot the OD values against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Protocol 3: Cell Viability Assay in Ishikawa Endometrial Cancer Cells
Objective: To assess the cytotoxic effect of this compound on the Ishikawa endometrial cancer cell line.
Cell Line: Ishikawa cells.
Materials:
-
This compound
-
Ishikawa cells
-
Complete cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, and antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed Ishikawa cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound. A broad range of concentrations should be tested to determine the IC50.
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
These application notes and protocols provide a framework for investigating the cellular responses to this compound. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this compound in relevant cancer and immune cell line models. Further optimization of concentrations and incubation times may be necessary for specific experimental conditions.
References
Application Note: Quantitative Determination of Cridanimod Sodium in Tissue using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive overview of analytical methodologies for the quantitative determination of Cridanimod Sodium in tissue samples. While specific validated protocols for this compound in tissue are not widely published, this document outlines a robust framework for method development and validation based on established principles of bioanalysis. The described protocol utilizes a combination of tissue homogenization, protein precipitation, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic and tissue distribution studies of this compound.
Introduction
This compound is the sodium salt form of Cridanimod, a small molecule immunomodulator and interferon inducer with potential antineoplastic adjuvant activity.[1] It has been investigated for its ability to increase the expression of progesterone receptors, potentially sensitizing endometrial cancer cells to progestin therapy.[1] Understanding the tissue distribution of this compound is critical for evaluating its efficacy and safety profile. This necessitates the development of sensitive and reliable analytical methods for its quantification in various tissue matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and reproducibility.[2] This application note details a representative protocol for the extraction and analysis of this compound from tissue, along with key considerations for method validation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of Cridanimod and its sodium salt is presented in Table 1. These properties are essential for developing an effective extraction and chromatographic method. The predicted logP of 2.6 indicates a moderate lipophilicity, suggesting that it can be efficiently extracted from aqueous matrices using organic solvents.[3][4]
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₅H₁₀NNaO₃ | |
| Molecular Weight | 275.23 g/mol | |
| CAS Number | 58880-43-6 | |
| Cridanimod (Free Acid) | ||
| Molecular Formula | C₁₅H₁₁NO₃ | |
| Molecular Weight | 253.25 g/mol | |
| Predicted logP | 2.6 | |
| pKa (Strongest Acidic) | 3.68 | |
| Solubility | In DMSO: 125 mg/mLIn H₂O: < 0.1 mg/mL |
Table 1: Physicochemical Properties of Cridanimod and this compound.
Experimental Protocol
This protocol describes a general procedure for the analysis of this compound in tissue. Optimization of specific parameters is recommended for different tissue types and instrument configurations.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled Cridanimod)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Tissue samples (stored at -80°C)
Tissue Homogenization
Effective tissue homogenization is crucial for the complete extraction of the analyte. Mechanical homogenization is a common and effective method.
-
Accurately weigh a portion of frozen tissue (e.g., 100 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., 300 µL of PBS).
-
Homogenize the tissue using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice to minimize degradation.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing proteins from biological samples that can interfere with LC-MS/MS analysis.
-
To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for LC-MS/MS analysis. Method development and optimization are required.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Suggested Liquid Chromatography Parameters.
Tandem Mass Spectrometry (MS/MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ for Cridanimod |
| Product Ion (Q3) | To be determined by infusion of the reference standard |
| Collision Energy | To be optimized |
Table 3: Suggested Tandem Mass Spectrometry Parameters.
Method Validation
A comprehensive validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters are summarized in Table 4.
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | The relationship between the instrument response and known concentrations of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) ≤15% (≤20% at the LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10, with accuracy and precision within specified limits. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Table 4: Key Bioanalytical Method Validation Parameters.
Visualizations
Caption: Experimental workflow for the analysis of this compound in tissue.
Conclusion
This application note provides a foundational protocol for the quantitative analysis of this compound in tissue samples using LC-MS/MS. The described methodology, incorporating tissue homogenization and protein precipitation, offers a robust starting point for method development. Adherence to rigorous validation guidelines is essential to ensure the generation of high-quality, reliable data for pharmacokinetic and drug distribution studies. Further optimization of the sample preparation and LC-MS/MS parameters will be necessary to achieve the desired sensitivity and performance for specific tissue types and research applications.
References
Application Notes and Protocols for Cridanimod Sodium in Interferon Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium, the sodium salt of 10-carboxymethyl-9-acridanone (CMA), is a small molecule that has been investigated for its immunomodulatory properties.[1][2] It is classified as an interferon inducer and an immunostimulant. Notably, research has demonstrated a significant species-specific difference in its activity; this compound is a potent inducer of type I interferons (IFN-α and IFN-β) in mice, but this effect is reportedly absent in human and rat cells.[3][4] In murine cells, the mechanism of action is understood to be mediated through the STING (Stimulator of Interferon Genes) pathway.
Beyond its interferon-inducing capabilities in certain species, Cridanimod has also been studied for its potential to increase the expression of the progesterone receptor, which could have applications in oncology.
These application notes provide a detailed protocol for an in vitro interferon induction assay using human peripheral blood mononuclear cells (PBMCs) to test the activity of this compound. Given the documented lack of response in human cells, this protocol is presented as a methodology for screening and confirming the species-specific effects of this compound and other potential immunomodulators. A positive control, such as a Toll-like receptor 7 (TLR7) agonist, is included to validate the assay system. Additionally, the established murine STING signaling pathway for this compound is described and visualized.
Experimental Protocols
Protocol 1: In Vitro Interferon Induction Assay in Human PBMCs
This protocol details the steps for treating human PBMCs with this compound and quantifying the subsequent production of IFN-α/β.
A. Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
This compound
-
TLR7 Agonist (e.g., R848) as a positive control
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Reagents for RNA extraction and RT-qPCR (for mRNA analysis)
-
ELISA kit for human IFN-α and IFN-β (for protein analysis)
B. Isolation of Human PBMCs
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard laboratory procedures.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell density to 2 x 10^6 cells/mL in complete RPMI 1640 medium.
C. Cell Stimulation
-
Seed 100 µL of the PBMC suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare stock solutions of this compound and the positive control (R848) in an appropriate solvent (e.g., DMSO or PBS) and then prepare serial dilutions in complete RPMI 1640 medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
D. Sample Collection
-
For mRNA analysis: After 4-6 hours of incubation, harvest the cells. Centrifuge the plate, carefully remove the supernatant, and lyse the cells in the appropriate buffer for RNA extraction.
-
For protein analysis: After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatant. Store the supernatant at -80°C until analysis by ELISA.
E. Quantification of Interferon Production
-
RT-qPCR for IFN-β mRNA:
-
Extract total RNA from the cell lysates using a commercially available kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using primers and probes specific for human IFN-β and a suitable housekeeping gene (e.g., GAPDH).
-
Calculate the relative expression of IFN-β mRNA using the ΔΔCt method.
-
-
ELISA for IFN-α and IFN-β Protein:
-
Quantify the concentration of IFN-α and IFN-β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards and samples.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of interferons in each sample based on the standard curve.
-
Data Presentation
The following table provides a template for presenting data from an interferon induction assay. Based on existing literature, this compound is not expected to induce a significant interferon response in human PBMCs. The positive control should elicit a robust response, validating the experimental system.
| Compound | Concentration (µM) | Cell Type | Time Point (hours) | IFN-β mRNA Fold Change (relative to vehicle) | IFN-α Protein (pg/mL) | IFN-β Protein (pg/mL) |
| Vehicle Control | 0 | Human PBMCs | 6 | 1.0 | Not Detected | Not Detected |
| 24 | 1.0 | Not Detected | Not Detected | |||
| This compound | 1 | Human PBMCs | 6 | ~1.0 | Not Detected | Not Detected |
| 24 | ~1.0 | Not Detected | Not Detected | |||
| 10 | Human PBMCs | 6 | ~1.0 | Not Detected | Not Detected | |
| 24 | ~1.0 | Not Detected | Not Detected | |||
| 100 | Human PBMCs | 6 | ~1.0 | Not Detected | Not Detected | |
| 24 | ~1.0 | Not Detected | Not Detected | |||
| R848 (Positive Control) | 1 | Human PBMCs | 6 | >50 | >1000 | >500 |
| 24 | >20 | >2000 | >1000 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the in vitro interferon induction assay.
Caption: Proposed mechanism of this compound in murine cells via the STING pathway.
References
- 1. Human IFN alpha/beta R2 ELISA Kit (EH248RB) - Invitrogen [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Cridanimod Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium is an immunomodulatory agent with known antiviral properties. In murine models, its mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons (IFNs)[1][2]. This pathway involves the recruitment of TBK1 (TANK-binding kinase 1) and subsequent phosphorylation of the transcription factor IRF3 (Interferon Regulatory Factor 3)[3][4][5]. However, this IFN-inducing effect has been reported to be absent in humans, suggesting an alternative, interferon-independent mechanism of action that is currently not fully elucidated.
Flow cytometry is a powerful technique for the detailed analysis of heterogeneous immune cell populations at the single-cell level. It allows for the identification, quantification, and characterization of various immune cell subsets, making it an invaluable tool for assessing the immunological effects of therapeutic agents like this compound. These application notes provide a comprehensive guide for the multi-parametric flow cytometric analysis of human peripheral blood mononuclear cells (PBMCs) to characterize the immunomodulatory effects of this compound.
Data Presentation
Due to the limited publicly available data on the specific quantitative changes in human immune cell populations following this compound treatment, the following tables are presented as templates. They are based on the expected immunomodulatory effects of a compound that may influence antiviral and anti-tumor responses. Researchers should replace the placeholder data with their experimental findings.
Table 1: Hypothetical Changes in Major Lymphocyte Populations in Human PBMCs after this compound Treatment.
| Cell Population | Markers | Expected Change | Rationale |
| T Helper Cells | CD3+, CD4+ | Increase/Activation | Potential enhancement of adaptive immune responses. |
| Cytotoxic T Cells | CD3+, CD8+ | Increase/Activation | Critical for antiviral and anti-tumor immunity. |
| B Cells | CD19+ | Variable | May be modulated to support humoral immunity. |
| Natural Killer (NK) Cells | CD3-, CD56+ | Increase/Activation | Key effectors of the innate immune system against viral infections and tumors. |
| NKT Cells | CD3+, CD56+ | Increase/Activation | Bridge innate and adaptive immunity. |
Table 2: Hypothetical Changes in Immune Cell Activation and Differentiation Markers after this compound Treatment.
| Cell Subset | Marker | Functional Relevance | Expected Change |
| CD4+ T Cells | CD25, CD69, HLA-DR | Activation | Increase |
| CD45RO, CCR7 | Memory Phenotype | Shift in Subsets | |
| CD8+ T Cells | CD25, CD69, HLA-DR | Activation | Increase |
| Granzyme B, Perforin | Cytotoxicity | Increase | |
| NK Cells | CD69, NKG2D | Activation | Increase |
| CD107a | Degranulation | Increase | |
| Dendritic Cells (DCs) | CD80, CD86, HLA-DR | Maturation/Antigen Presentation | Increase |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of PBS for a second wash. Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the PBMC pellet in an appropriate buffer or cell culture medium for downstream applications.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue or an automated cell counter.
Protocol 2: In Vitro Treatment of PBMCs with this compound
Materials:
-
Isolated human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin)
-
This compound (reconstituted according to manufacturer's instructions)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Plate the cells in the desired culture vessel.
-
Prepare a dilution series of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the cell cultures. Include a vehicle control (the solvent used to dissolve this compound).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
After incubation, harvest the cells for flow cytometry analysis.
Protocol 3: Flow Cytometry Staining for Immune Cell Phenotyping
This protocol outlines the procedure for staining surface and intracellular markers on PBMCs for flow cytometric analysis.
Materials:
-
Treated and control PBMCs
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies against surface markers (see proposed panels below)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Fluorochrome-conjugated antibodies against intracellular markers
-
96-well V-bottom plates or FACS tubes
-
Centrifuge
Procedure:
-
Harvest the cells and transfer approximately 1 x 10^6 cells per well into a 96-well V-bottom plate or FACS tube.
-
Wash the cells with 200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.
-
Viability Staining: Resuspend the cells in 100 µL of PBS containing a Live/Dead fixable viability dye according to the manufacturer's instructions. Incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with 200 µL of FACS buffer and centrifuge.
-
Fc Receptor Blocking: Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of FACS buffer.
-
Intracellular Staining (Optional): a. After the final surface staining wash, resuspend the cells in 100 µL of fixation/permeabilization buffer. Incubate for 30-60 minutes at 4°C. b. Wash the cells twice with permeabilization buffer. c. Resuspend the cells in 50 µL of permeabilization buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells twice with permeabilization buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS buffer for acquisition on a flow cytometer.
Proposed Antibody Panels:
-
T Cell Panel: CD3, CD4, CD8, CD45RA, CCR7, CD25, CD69, HLA-DR
-
NK Cell and NKT Cell Panel: CD3, CD56, CD16, CD69, NKG2D, CD107a
-
B Cell Panel: CD19, CD20, CD27, IgD
-
Dendritic Cell and Monocyte Panel: CD14, CD16, HLA-DR, CD11c, CD123, CD80, CD86
Mandatory Visualizations
Signaling Pathway
Caption: this compound's known murine and proposed human signaling pathways.
Experimental Workflow
Caption: Experimental workflow for analyzing immune cell responses to this compound.
Logical Relationships in Immune Cell Analysis
Caption: A representative gating strategy for identifying major lymphocyte subsets.
References
- 1. mdpi.com [mdpi.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 4. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cridanimod Sodium in Combination with Other Immunomodulators
For Research Use Only
Introduction
Cridanimod Sodium, the salt of 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator recognized as a potent agonist of the Stimulator of Interferon Genes (STING) pathway.[1] Its primary mechanism of action involves the direct binding to and activation of murine STING, which triggers a robust downstream signaling cascade through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1][2] This activation culminates in the potent induction of Type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines, which are critical for initiating a powerful innate and subsequent adaptive immune response against viral pathogens and tumor cells.[1][3]
Notably, Cridanimod exhibits marked species selectivity, showing strong activity against murine STING (mSTING) but significantly weaker or no activation of human or rat STING variants. This characteristic makes Cridanimod an ideal tool for preclinical and proof-of-concept studies in murine models. While its IFN-inducing capacity is well-established in mice, some studies suggest the existence of an IFN-independent antiviral mechanism, as activity has been observed in rats where it does not induce interferons.
The ability of STING agonists to prime an anti-tumor immune response by "turning cold tumors hot"—increasing immune cell infiltration into the tumor microenvironment—provides a strong rationale for their use in combination with other immunomodulators, such as immune checkpoint inhibitors. This document provides detailed application notes and protocols for researchers investigating the synergistic potential of this compound in combination with other immunomodulatory agents in preclinical murine models.
Mechanism of Action and Rationale for Combination Therapy
This compound: STING Pathway Activation
Cridanimod directly activates the STING protein, which is located on the endoplasmic reticulum. This binding event initiates a conformational change and dimerization of STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding Type I interferons and other inflammatory cytokines.
Rationale for Combination with PD-1/PD-L1 Checkpoint Inhibitors
Many tumors evade immune destruction by upregulating immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, inducing T cell exhaustion and suppressing the anti-tumor immune response. While PD-1/PD-L1 inhibitors can be highly effective, their success is often limited to patients with pre-existing T cell infiltration in their tumors ("hot" tumors).
The combination of a STING agonist like Cridanimod with a PD-1 inhibitor is a promising strategy. Cridanimod can initiate a potent inflammatory response, promoting the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment. This process can convert an immunologically "cold" tumor into a "hot" one. The co-administered PD-1 inhibitor then ensures that the newly recruited CTLs remain active and are not suppressed by tumor-expressed PD-L1.
Experimental Protocols
Protocol 1: In Vitro Assessment of Immune Activation
This protocol outlines a method to assess the ability of Cridanimod, alone or in combination with a TLR agonist, to activate murine immune cells.
Objective: To measure the induction of Type I IFN and other cytokines in murine macrophages or dendritic cells following stimulation.
Materials:
-
This compound (research grade)
-
TLR7 agonist (e.g., Imiquimod)
-
Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI-1640 medium
-
DMSO (for stock solution)
-
ELISA kits for murine IFN-β and TNF-α
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2.5 x 10⁵ cells/mL in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Prepare the TLR7 agonist similarly.
-
Cell Stimulation: Remove the old medium and add fresh medium containing the compounds as per the experimental groups:
-
Vehicle Control (medium with DMSO)
-
Cridanimod alone (at various concentrations)
-
TLR7 agonist alone
-
Cridanimod + TLR7 agonist
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-β and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol describes a syngeneic murine tumor model to evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody.
Objective: To assess tumor growth inhibition and survival benefit in a murine cancer model.
Materials:
-
6-8 week old C57BL/6 mice
-
MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cells
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
InVivoMAb anti-mouse PD-1 antibody
-
InVivoMAb isotype control antibody
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10⁵ MC38 cells into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle + Isotype Control Ab
-
Group 2: Cridanimod + Isotype Control Ab
-
Group 3: Vehicle + Anti-PD-1 Ab
-
Group 4: Cridanimod + Anti-PD-1 Ab
-
-
Dosing Regimen:
-
Cridanimod: Administer intratumorally or intraperitoneally at a dose of 1-6 mg/kg, twice a week.
-
Anti-PD-1 Ab: Administer intraperitoneally at a dose of 10 mg/kg, every 3-4 days.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor volume until tumors reach the predetermined endpoint.
-
Monitor animal body weight and overall health.
-
Record survival data for Kaplan-Meier analysis.
-
-
(Optional) Pharmacodynamic Analysis: At a predetermined time point (or at study endpoint), tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.
Data Presentation (Illustrative Examples)
The following tables present illustrative data that could be generated from the protocols described above.
Table 1: In Vitro Cytokine Production by Murine Macrophages
| Treatment Group | Concentration (µM) | IFN-β (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Vehicle Control | - | 15 ± 5 | 25 ± 10 |
| Cridanimod | 10 | 850 ± 75 | 450 ± 50 |
| TLR7 Agonist | 5 | 400 ± 40 | 900 ± 80 |
| Cridanimod + TLR7 Agonist | 10 + 5 | 1500 ± 120 | 1600 ± 130 |
Table 2: In Vivo Anti-Tumor Efficacy in MC38 Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle + Isotype | 1550 ± 150 | - | 25 |
| Cridanimod + Isotype | 980 ± 120 | 36.8 | 34 |
| Vehicle + Anti-PD-1 | 850 ± 110 | 45.2 | 38 |
| Cridanimod + Anti-PD-1 | 250 ± 60 | 83.9 | >60 (40% tumor-free) |
Conclusion
This compound serves as a valuable research tool for investigating the role of STING activation in preclinical murine models. Its potent ability to induce a Type I IFN response provides a strong rationale for its use in combination with other immunomodulators, particularly immune checkpoint inhibitors like anti-PD-1 antibodies. The protocols and illustrative data provided herein offer a framework for researchers to design and execute studies aimed at exploring these synergistic interactions, with the ultimate goal of developing more effective cancer immunotherapies.
References
Application Notes and Protocols for Studying Antiviral Signaling Pathways with Cridanimod Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cridanimod Sodium, the sodium salt of Cridanimod (also known as 10-carboxymethyl-9-acridanone or CMA), is a small molecule immunomodulator with recognized antiviral and antineoplastic properties. It is a potent inducer of type I interferons (IFN-α and IFN-β) in mice, exerting its effects through the activation of the STING (Stimulator of Interferator Genes) pathway.[1] However, a notable species-specific difference exists, as Cridanimod does not appear to induce a significant interferon response in rats or humans, suggesting the presence of an alternative, interferon-independent antiviral mechanism of action in these species.[2][3]
These application notes provide a comprehensive overview of this compound's mechanism of action and offer detailed protocols for studying its effects on antiviral signaling pathways.
Mechanism of Action
In murine cells, Cridanimod acts as a direct agonist of STING.[1] This interaction initiates a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylation and subsequent dimerization of IRF3 lead to its translocation to the nucleus, where it drives the transcription of type I interferons and other inflammatory cytokines.[1]
The lack of a similar interferon induction in human and rat cells presents a compelling area for further research. It is hypothesized that Cridanimod may exert its antiviral effects in these species through alternative pathways, potentially involving the modulation of mitochondrial function or the induction of apoptosis.
Data Presentation
Table 1: In Vivo Dosage of Cridanimod
| Animal Model | Dosage | Route of Administration | Reference |
| Mouse | 123 mg/kg | Intragastric (IG) | |
| Rat | 62 mg/kg | Intragastric (IG) |
Table 2: In Vivo Effects of Cridanimod in a Venezuelan Equine Encephalitis Virus (VEEV) Infection Model
| Animal Model | Effect on Survival | Effect on Viremia | Interferon Induction | Reference |
| Mouse | Statistically significant protection from lethal infection | Reduction in viral titers | Induction of IFN-α and IFN-β | |
| Rat | Not reported | Diminished viremia | No significant induction of IFN-α or IFN-β |
Experimental Protocols
The following are general protocols that can be adapted for the study of this compound. Optimization of cell types, compound concentrations, and incubation times will be necessary.
1. In Vitro STING Activation Assay (Luciferase Reporter Assay)
This assay is designed to quantify the activation of the STING pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
ISRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Positive control (e.g., cGAMP)
-
Luciferase assay system
-
Luminometer
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or the positive control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the ISRE-luciferase activity to the control luciferase activity to determine the fold induction of STING signaling.
-
2. Interferon Induction Assay (ELISA)
This protocol is for the quantification of IFN-α and IFN-β in cell culture supernatants or serum samples from treated animals.
-
Materials:
-
Mouse or human IFN-α and IFN-β ELISA kits
-
Cell culture supernatants or serum samples from this compound-treated and control groups
-
Microplate reader
-
-
Protocol:
-
Collect cell culture supernatants or serum from animals at various time points after treatment with this compound.
-
Perform the ELISA for IFN-α and IFN-β according to the manufacturer's instructions provided with the kit.
-
Briefly, add standards and samples to the antibody-pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., HRP-streptavidin).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of interferons based on the standard curve.
-
3. Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of this compound required to inhibit virus-induced cell death (plaque formation).
-
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus of interest
-
This compound
-
Cell culture medium
-
Overlay medium (containing, for example, carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of this compound for a designated period.
-
Infect the cells with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
Remove the virus inoculum and add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates until visible plaques are formed.
-
Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
The IC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.
-
4. Cytokine Profiling (Multiplex Immunoassay)
This protocol allows for the simultaneous measurement of multiple cytokines in a single sample, providing a broader view of the immune response to this compound.
-
Materials:
-
Multiplex cytokine assay kit (e.g., Bio-Plex, Luminex)
-
Serum samples or cell culture supernatants
-
Multiplex array reader
-
-
Protocol:
-
Prepare standards and samples according to the kit manufacturer's instructions. For serum samples, a dilution may be necessary.
-
Add the antibody-coupled magnetic beads to the wells of a 96-well plate.
-
Wash the beads and add the standards and samples. Incubate to allow cytokine binding.
-
Wash the beads and add the biotinylated detection antibodies.
-
Wash the beads and add streptavidin-phycoerythrin (SAPE).
-
Resuspend the beads in assay buffer and read the plate on a multiplex array reader.
-
Analyze the data using the instrument's software to determine the concentrations of various cytokines.
-
5. Mitochondrial Respiration Assay (Seahorse XF Assay)
This assay measures the oxygen consumption rate (OCR) of live cells to assess mitochondrial function in response to this compound.
-
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF calibrant, base medium, and supplements
-
This compound
-
Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
-
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and pre-incubate in a non-CO2 incubator.
-
Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function, including ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Analyze the data to determine the effect of this compound on mitochondrial respiration.
-
Mandatory Visualizations
Caption: this compound-induced STING signaling pathway in murine cells.
Caption: Experimental workflow to investigate the interferon-independent antiviral mechanism of this compound.
References
Troubleshooting & Optimization
Cridanimod Sodium solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Cridanimod Sodium.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Difficulty in Dissolving this compound
-
Question: I am having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What can I do?
-
Answer: Cridanimod, the free acid form of this compound, has low aqueous solubility (approximately 36.8 µg/mL at pH 7.4)[1]. While the sodium salt form is expected to have higher aqueous solubility, complete dissolution in purely aqueous media can still be challenging. For in vitro assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO)[2][3]. Subsequently, this stock solution can be diluted into your aqueous experimental medium. Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on your biological system. If precipitation occurs upon dilution, try lowering the final concentration of this compound.
-
Question: My this compound precipitated out of solution during my experiment. How can I prevent this?
-
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. To mitigate this, consider the following:
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Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of this compound.
-
Use of Surfactants or Co-solvents: For specific applications, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-80) or a co-solvent (e.g., PEG300) in the final aqueous medium can help maintain solubility[3]. However, these should be tested for compatibility with your experimental system beforehand.
-
pH Adjustment: Since Cridanimod is an acidic compound, its solubility is pH-dependent[4]. Ensuring the pH of your final aqueous medium is well-controlled and preferably neutral to slightly alkaline may improve solubility.
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am observing high variability in my experimental results when using this compound. Could this be related to solubility or stability?
-
Answer: Yes, both solubility and stability issues can lead to inconsistent results.
-
Solubility: If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. Visually inspect your solutions for any particulate matter before use. If you are diluting a stock solution, ensure rapid and thorough mixing to minimize localized high concentrations that can lead to precipitation.
-
Stability: this compound solutions, particularly in aqueous media at room temperature, may degrade over time. It is crucial to use freshly prepared solutions for your experiments. If you must store solutions, keep them at low temperatures (e.g., -20°C or -80°C) and for a limited duration. Avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Solubility
-
What is the recommended solvent for making a stock solution of this compound?
-
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.
-
-
What is the solubility of this compound in common solvents?
-
Quantitative solubility data in a range of solvents is not extensively published. However, based on vendor information and related compounds, the following provides some guidance:
-
| Solvent | Solubility of this compound | Notes |
| DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Water | Poorly soluble | The free acid, Cridanimod, has a reported solubility of 36.8 µg/mL at pH 7.4. The sodium salt is expected to be more soluble, but may still require formulation aids for higher concentrations. |
| Ethanol | Data not available | Generally, solubility is expected to be lower than in DMSO. |
| PBS (pH 7.4) | Limited solubility | Similar to water, direct dissolution of high concentrations is challenging. Dilution from a DMSO stock is recommended. |
-
How does pH affect the solubility of this compound?
-
As the sodium salt of a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be pH-dependent. At lower pH values (more acidic), the carboxylate will be protonated, leading to the formation of the less soluble free acid, Cridanimod. At higher pH values (more alkaline), the compound will exist predominantly in its more soluble ionized form.
-
Stability
-
What are the recommended storage conditions for solid this compound?
-
Solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is preferable. With proper storage, the solid compound is expected to be stable for over two years.
-
-
How should I store solutions of this compound?
-
Stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh for each experiment.
-
-
Is this compound sensitive to light?
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous).
-
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
-
Materials: this compound, HPLC grade water, hydrochloric acid, sodium hydroxide, hydrogen peroxide, HPLC system with UV detector.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp).
-
Analysis: At various time points, analyze the stressed samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: this compound's role in interferon induction and PR expression.
References
Cridanimod Sodium Experiments: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cridanimod Sodium. The information is designed to address potential unexpected results and provide guidance on experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected induction of Type I interferons (IFN-α/β) in our human cell lines after treatment with this compound. Is the compound not working?
A1: This is a critical and expected finding in human-derived systems. While this compound is a potent inducer of Type I interferons in murine models, it does not typically induce interferon production in human cells.[1][2] This species-specific difference is a key consideration for your experiments. The antiviral and immunomodulatory effects observed in human systems are likely mediated by an interferon-independent mechanism.[1][2]
Q2: Our cell viability assays show a significant decrease in cell numbers after this compound treatment, which was not our primary outcome of interest. Why is this happening?
A2: this compound has been reported to have functions beyond interferon induction, including the induction of cellular hypoxia and apoptosis through the mitochondrial pathway.[1] This pro-apoptotic effect could be responsible for the observed decrease in cell viability. The extent of this effect can be cell-type dependent and concentration-dependent. We recommend performing a dose-response curve for cytotoxicity in your specific cell model to identify a non-toxic concentration range for your primary experiments.
Q3: We are studying the effects of this compound on progesterone receptor (PR) signaling and see inconsistent results. What could be the cause?
A3: Cridanimod has been shown to increase the expression of the progesterone receptor (PR), which can sensitize cells to progestin-based therapies. Inconsistent results could be due to several factors:
-
Basal PR expression: The basal level of PR expression in your chosen cell line can significantly impact the magnitude of the response.
-
Hormone levels in serum: Phenol red and steroid hormones in fetal bovine serum (FBS) can interfere with hormone receptor signaling. Consider using phenol red-free media and charcoal-stripped FBS.
-
Experimental timing: The induction of PR expression is a time-dependent process. A time-course experiment is recommended to determine the optimal duration of treatment for PR upregulation.
Q4: In our animal studies with rats, we are not seeing an increase in interferon levels, but we do observe an antiviral effect. Is this a valid result?
A4: Yes, this is a valid and important finding. Studies have shown that this compound can exert antiviral effects in rats without inducing detectable levels of interferon-alpha or interferon-beta. This supports the existence of an interferon-independent mechanism of action. Your results are consistent with the current understanding of Cridanimod's activity in this species.
Troubleshooting Guide
| Unexpected Result | Potential Cause | Recommended Action |
| No induction of IFN-α/β in human cells | Species-specific activity of this compound. | This is an expected outcome. Focus on measuring downstream markers of interferon-independent pathways or functional outcomes like antiviral activity or changes in other immune mediators. |
| High levels of cytotoxicity | Induction of apoptosis via the mitochondrial pathway. | Perform a dose-response curve to determine the EC50 and a non-toxic concentration for your experiments. Consider using apoptosis inhibitors (e.g., z-VAD-FMK) as a control to confirm the mechanism of cell death. |
| Inconsistent antiviral activity | Cell line variability; viral titer variability; timing of treatment. | Ensure consistent cell passage numbers and seeding densities. Use a standardized viral stock and perform a viral titration for each experiment. Optimize the timing of this compound treatment (pre-treatment, co-treatment, or post-treatment). |
| Variability in progesterone receptor (PR) expression | Basal PR levels in cells; interference from media components. | Screen different cell lines for basal PR expression. Use phenol red-free media and charcoal-stripped serum. Perform a time-course experiment to identify the optimal treatment duration. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
-
Cell Culture: Culture cells in appropriate media and conditions. For experiments investigating hormonal effects, use phenol red-free media supplemented with charcoal-stripped fetal bovine serum for at least 48 hours prior to the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the final working concentrations in cell culture media. Include a vehicle control in all experiments.
-
Treatment: Treat cells with this compound at the desired concentrations and for the specified duration.
-
Assay: Perform the desired downstream assays, such as:
-
qRT-PCR: To measure the expression of target genes (e.g., interferon-stimulated genes, progesterone receptor).
-
ELISA/CBA: To quantify cytokine and chemokine secretion in the supernatant.
-
Western Blot: To analyze protein expression and signaling pathway activation.
-
Cell Viability/Cytotoxicity Assays: (e.g., MTT, CellTiter-Glo) to assess the effect on cell proliferation and survival.
-
Viral Plaque Assay: To determine antiviral activity.
-
Visualizations
Caption: this compound signaling pathways in different species.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
Technical Support Center: Optimizing Cridanimod Sodium Concentration for Cell Culture
This guide provides technical support for researchers, scientists, and drug development professionals working with Cridanimod Sodium. It offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro cell culture experiments.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell culture, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low cellular response (e.g., no interferon induction) | Species-specific activity: this compound is a potent activator of the murine STING pathway but does not activate the human STING pathway.[1][2] | Ensure you are using a murine cell line (e.g., RAW 264.7, L929, or primary murine cells). The compound is not suitable for inducing STING-dependent interferon production in human cells. |
| Suboptimal concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your specific murine cell line and experimental conditions. Start with a broad range (e.g., 0.1 µg/mL to 100 µg/mL) and narrow it down based on the observed effects. | |
| Compound degradation: Improper storage or handling may lead to the degradation of this compound. | Store the stock solution at -20°C for long-term storage.[3] Prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles. | |
| Cell health: The cells may not be healthy or responsive. | Ensure cells are in the logarithmic growth phase and have been passaged a limited number of times. Regularly check for signs of contamination.[] | |
| High cell toxicity or death | Excessive concentration: High concentrations of this compound can be cytotoxic.[5] | Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT or CCK-8 assay). Use concentrations below the toxic level for your functional experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and does not affect cell viability. Run a solvent-only control to assess its effect. | |
| Precipitation of the compound in culture medium | Poor solubility: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working solutions, ensure proper mixing and consider pre-warming the medium. If precipitation persists, sonication may aid dissolution. It is not advisable to store the compound in culture media for extended periods, as it may interact with media components and affect stability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: The optimal concentration of this compound is highly dependent on the murine cell line and the desired biological endpoint. Based on studies using its analogue Vadimezan (DMXAA), a starting range of 0.1 µg/mL to 100 µg/mL is recommended for functional assays such as interferon induction. For direct cytotoxicity studies, concentrations can be higher, in the range of 1 mg/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in a high-quality, anhydrous solvent such as DMSO. For example, a 10 mg/mL stock solution can be prepared. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and mix thoroughly.
Q3: Is this compound stable in cell culture medium?
A3: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. It is best practice to prepare fresh working solutions for each experiment. Storing the compound in media, especially those containing serum, for extended periods is not recommended as interactions with media components could degrade the compound or alter its activity.
Q4: Can I use this compound to stimulate human cells?
A4: No, this compound is a species-specific agonist of the STING pathway and is effective in murine cells but not in human cells. If you are working with human cell lines, you will need to use a STING agonist that is active in human cells.
Q5: What assays can I use to measure the effects of this compound?
A5: To assess the activity of this compound, you can perform several assays:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, CCK-8): To determine the concentration range that is not toxic to your cells.
-
Interferon Induction Assay: Measure the production of Type I interferons (IFN-α/β) using methods like ELISA or a reporter gene assay.
-
STING Pathway Activation Assay: Analyze the phosphorylation of key downstream signaling proteins such as TBK1 and IRF3 via Western blot.
-
Gene Expression Analysis: Quantify the mRNA levels of interferon-stimulated genes (ISGs) using RT-qPCR.
Data Summary
The following table summarizes the effective concentrations of Vadimezan (DMXAA), the free acid form of this compound, observed in various murine cell lines. These ranges can serve as a starting point for optimizing the concentration of this compound in your experiments.
| Cell Line | Concentration Range | Observed Effect |
| Murine Mesothelioma (AE17, AB1) | 0.1 - 100 µg/mL | Increased metabolic activity |
| Murine Mesothelioma (AE17, AB1) | > 1 mg/mL | Increased metabolic dysfunction (cytotoxicity) |
| RAW 264.7 Macrophages | 50 µM | Increased level of IRG1 |
| DLBCL cells (LY1, LY3) | 0 - 300 µM | Assessment of cell viability |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic concentration of this compound on a chosen murine cell line.
Materials:
-
Murine cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your murine cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. Include wells with medium only (blank), cells with medium and vehicle (vehicle control), and cells with medium only (untreated control).
-
Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the concentration at which this compound becomes cytotoxic.
Protocol 2: Measuring Interferon-β (IFN-β) Induction by ELISA
This protocol describes how to measure the production of IFN-β in the supernatant of murine cells treated with this compound.
Materials:
-
Murine cell line of interest
-
Complete cell culture medium
-
This compound (at non-toxic concentrations determined from Protocol 1)
-
24-well or 48-well cell culture plates
-
Mouse IFN-β ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your murine cells in a 24-well or 48-well plate and incubate overnight.
-
Treatment: Treat the cells with various non-toxic concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a suitable time to allow for IFN-β production (e.g., 12-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Measurement: Read the absorbance using a microplate reader.
-
Data Analysis: Calculate the concentration of IFN-β in each sample based on the standard curve. Plot the IFN-β concentration against the this compound concentration to determine the optimal concentration for IFN-β induction.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Murine STING signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 5. Frontiers | The STING agonist, DMXAA, reduces tumor vessels and enhances mesothelioma tumor antigen presentation yet blunts cytotoxic T cell function in a murine model [frontiersin.org]
Cridanimod Sodium Cytotoxicity in Primary Cell Cultures: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving Cridanimod Sodium and primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small-molecule immunomodulator and interferon inducer.[1][2] Its primary mechanisms of action are believed to be twofold:
-
Progesterone Receptor (PR) Activation: Cridanimod can increase the expression of progesterone receptors, potentially sensitizing cells to the effects of progestins.[1] This can lead to the inhibition of cellular growth in hormone-dependent pathways.[1]
-
Interferon Induction: It is known to induce the production of Type I interferons (IFN-α and IFN-β).[1] This is thought to occur through the activation of the STING (Stimulator of Interferon Genes) signaling pathway.
Q2: I am observing high levels of cytotoxicity in my primary cell cultures even at low concentrations of this compound. What are the possible causes?
Unexpectedly high cytotoxicity can stem from several factors:
-
Solvent Toxicity: this compound is often dissolved in a solvent like DMSO. Primary cells can be highly sensitive to solvent concentrations. It is crucial to keep the final solvent concentration in the culture medium at a non-toxic level, typically below 0.1-0.5%. Always include a vehicle control (cells treated with the solvent alone) to assess the impact of the solvent.
-
Primary Cell Health and Passage Number: The health, viability, and passage number of primary cells significantly impact their sensitivity to chemical compounds. Cells that are unhealthy, have been passaged too many times, or have been improperly thawed from cryopreservation may be more susceptible to stress and show increased cytotoxicity.
-
Compound Instability: this compound, like many small molecules, may be unstable in cell culture media over long incubation periods. Degradation products could be more toxic than the parent compound. It is advisable to prepare fresh stock solutions and media for each experiment.
-
Contamination: Microbial contamination (e.g., bacteria, fungi, or mycoplasma) can cause cell death that may be mistaken for compound-induced cytotoxicity. Regularly screen your cell cultures for contamination.
Q3: My cytotoxicity assay results are inconsistent between experiments. What could be the reason?
Inconsistent results are a common challenge in cell-based assays. Here are some potential causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variability in the final readout. Ensure your cells are in a single-cell suspension before seeding and visually inspect the plate under a microscope to confirm even distribution.
-
Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experimental samples.
-
Assay Interference: The chemical properties of this compound might interfere with the assay reagents. For example, it could react with MTT reagent, leading to a false signal. Run a cell-free control with the compound and assay reagents to check for direct interference.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Q4: Which cytotoxicity assay should I use for my primary cells treated with this compound?
The choice of assay depends on the specific question you are asking. Different assays measure different cellular parameters:
-
MTT/XTT/WST Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on the principle that live cells with intact membranes exclude the dye.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, apoptotic, and necrotic cells.
It is often recommended to use two different types of assays to confirm your results.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in control wells | Reagent contamination or precipitation; High cell density; Phenol red in media interfering with colorimetric assays. | Use fresh, sterile reagents; Optimize cell seeding density; Use phenol red-free media for the assay. |
| Low signal or no dose-response | Cell density is too low; Compound is not soluble or has precipitated; Incorrect assay incubation time. | Perform a cell titration experiment to find the optimal seeding density; Ensure complete dissolution of this compound in the solvent and culture media; Optimize the incubation time for your specific primary cells. |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors; Edge effects in the plate. | Ensure a homogenous cell suspension before plating; Calibrate pipettes and use consistent technique; Avoid using the outer wells of the plate for experimental samples. |
| Unexpected cell morphology changes | Solvent toxicity; Sub-lethal cytotoxic effects of the compound; pH shift in the culture medium. | Run a vehicle control with the same solvent concentration; Observe cells at multiple time points; Ensure the incubator CO2 levels are correct and the media is properly buffered. |
Quantitative Data Summary
Note: As of late 2025, specific IC50 values for this compound in various primary human cell cultures are not widely available in peer-reviewed literature. The following table is provided as an illustrative example of how to present such data once it becomes available.
| Primary Cell Type | Assay | Incubation Time (hours) | Example IC50 (µM) |
| Human Dermal Fibroblasts (HDFs) | MTT | 48 | 75.2 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LDH Release | 48 | > 100 |
| Primary Human Hepatocytes | WST-1 | 72 | 45.8 |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is crucial for each primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multi-well plate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours (or until cells are well-adhered and in a logarithmic growth phase) at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.1% DMSO).
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of the solvent used.
-
Positive Control: Cells treated with a known cytotoxic agent.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media.
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Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
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After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate spectrophotometer. Use a reference wavelength of 630 nm if desired.
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Proposed Interferon Induction Pathway of this compound.
Caption: Progesterone Receptor Activation Pathway by this compound.
References
- 1. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent interferon induction with Cridanimod Sodium
Welcome to the technical support center for Cridanimod Sodium. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for interferon induction experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly the challenge of inconsistent interferon induction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent agonist of the STIMULATOR of INTERFERON GENES (STING) protein.[1][2] It directly binds to STING, initiating a signaling cascade through TBK1 and IRF3.[1] This leads to the phosphorylation of IRF3, which then translocates to the nucleus to induce the transcription of type I interferons, such as IFN-β, and other interferon-stimulated genes (ISGs).[1][3]
Q2: Why am I observing inconsistent or no interferon induction with this compound?
The most significant factor contributing to inconsistent results is the species-specific activity of this compound. It is a potent activator of murine STING (mSTING) but exhibits weak or no activity on human and rat STING (hSTING and rSTING). Therefore, experiments using human or rat cells and animal models are unlikely to show a robust interferon response.
Q3: Are there alternative mechanisms of action for this compound?
Some studies suggest that this compound may have interferon-independent antiviral activities. Research has shown antiviral effects in rats even in the absence of detectable interferon-alpha or interferon-beta induction.
Q4: In which cell types is this compound effective at inducing interferons?
This compound has been shown to robustly increase the mRNA levels of Ifnb, Cxcl10, and Il6 in murine macrophages. Conversely, it does not show significant activity in rat macrophages or human monocytic THP-1 cells. The choice of cell line is therefore critical for observing the desired effect.
Troubleshooting Guide
Issue: No or Low Interferon-Stimulated Gene (ISG) Expression
Possible Cause 1: Species Specificity
-
Troubleshooting Step: Confirm that you are using a murine model (e.g., mouse-derived cell lines like RAW 264.7, bone marrow-derived macrophages from mice, or in vivo mouse studies). This compound is not a potent activator of human or rat STING.
Possible Cause 2: Suboptimal Cell Health
-
Troubleshooting Step: Ensure cells are healthy, within a low passage number, and free from contamination. High cell density or stress can impair cellular signaling pathways.
Possible Cause 3: Incorrect Dosage
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type.
Possible Cause 4: Inappropriate Timing of Measurement
-
Troubleshooting Step: The kinetics of interferon induction can be rapid. One study noted that IFNβ production peaked as early as 4 hours after stimulation with a related compound. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak of ISG expression.
Issue: High Variability Between Replicates
Possible Cause 1: Inconsistent Cell Seeding
-
Troubleshooting Step: Ensure uniform cell seeding density across all wells and plates. Variations in cell number can lead to significant differences in the response.
Possible Cause 2: Reagent Preparation and Storage
-
Troubleshooting Step: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. According to one supplier, solid Cridanimod can be stored at -20°C for over 3 years.
Quantitative Data Summary
Table 1: Species-Specific Activity of this compound
| Species | STING Allele | Interferon Induction | Reference |
| Mouse | mSTING | Potent | |
| Human | hSTING | Weak or None | |
| Rat | rSTING | Weak or None |
Table 2: this compound In Vivo Efficacy in Mice
| Parameter | Treatment Group | Outcome | Reference |
| Survival (Venezuelan equine encephalitis virus infection) | Cridanimod | 60% survival | |
| Survival (Venezuelan equine encephalitis virus infection) | Placebo | 0% survival |
Experimental Protocols
Protocol 1: In Vitro Interferon Induction in Murine Macrophages
-
Cell Seeding:
-
Plate murine macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in appropriate well plates at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere and grow overnight.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations for a dose-response experiment (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the cells for a predetermined time course (e.g., 4, 8, and 24 hours) at 37°C in a CO2 incubator.
-
-
Endpoint Analysis:
-
For Gene Expression (qRT-PCR):
-
Harvest cells and extract total RNA using a standard protocol.
-
Synthesize cDNA and perform quantitative real-time PCR for target ISGs (e.g., Ifnb1, Cxcl10, Isg15) and a housekeeping gene (e.g., Gapdh, Actb).
-
-
For Protein Expression (ELISA or Western Blot):
-
Collect the cell culture supernatant to measure secreted IFN-β by ELISA.
-
Lyse the cells to prepare protein extracts for Western blot analysis of phosphorylated IRF3 (p-IRF3) and total IRF3.
-
-
Visualizations
Caption: this compound STING Signaling Pathway.
Caption: In Vitro Interferon Induction Workflow.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. Cridanimod | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
- 2. CMA (Cridanimod), STING Agonist - CD BioSciences [celluars.com]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cridanimod Sodium Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Cridanimod Sodium in experimental models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected interferon (IFN) induction after this compound administration in our human cell lines. Is this a known issue?
A1: Yes, this is a well-documented species-specific effect of this compound. While it is a potent inducer of IFN-α and IFN-β in murine models, this activity is absent in human and rat models.[1][2][3][4] This is a critical consideration when designing experiments to evaluate its mechanism of action for human applications. The antiviral effects observed in non-murine models are attributed to an interferon-independent pathway.
Q2: What is the proposed mechanism for the interferon-independent antiviral activity of this compound?
A2: The precise interferon-independent mechanism of action is still under investigation. However, studies have shown that this compound can still confer a protective antiviral state in the absence of IFN-α/β induction in rats.[1] This suggests the activation of alternative innate immune pathways. Researchers should consider exploring downstream markers of other antiviral response pathways to elucidate this off-target effect.
Q3: Are there any known off-target effects of this compound on cellular metabolism?
A3: There is some indication that compounds similar to Cridanimod may affect mitochondrial respiration. While direct studies on this compound are limited, some research suggests that certain antiviral compounds can impact mitochondrial function. This could be a potential area of investigation for unexpected cellular responses.
Troubleshooting Guides
Issue: No detectable IFN-α/β in serum of rats treated with this compound.
-
Possible Cause 1: Species-Specific Activity. this compound does not induce IFN-α/β in rats.
-
Recommendation: Confirm the species of your experimental model. If you are working with rats or human cells, do not expect IFN-α/β induction. Instead, measure antiviral efficacy through viral titer reduction or other markers of an antiviral state.
-
-
Possible Cause 2: Incorrect Assay. Your ELISA or other IFN detection method may not be sensitive enough or may not be specific to the correct IFN subtypes.
-
Recommendation: Validate your IFN detection assay with positive controls known to induce interferons in your specific experimental system.
-
Issue: Unexpected cytotoxicity in cell culture experiments.
-
Possible Cause 1: Off-Target Metabolic Effects. As mentioned in the FAQs, some antiviral compounds can affect mitochondrial respiration, which could lead to cytotoxicity.
-
Recommendation: Perform a cell viability assay (e.g., MTT or LDH assay) with a dose-response of this compound to determine the cytotoxic concentration. Consider investigating markers of mitochondrial dysfunction.
-
-
Possible Cause 2: High Concentration. The concentration of this compound used may be too high for your specific cell line.
-
Recommendation: Conduct a dose-response experiment to determine the optimal non-toxic working concentration for your experiments.
-
Quantitative Data Summary
Table 1: Interferon Induction by this compound in Mice and Rats
| Experimental Model | Treatment | IFN-α Level (OD) | IFN-β Level (OD) |
| Mice | Placebo | ~0.1 | ~0.1 |
| This compound | ~0.4 | ~0.6 | |
| Rats | Placebo | ~0.1 | ~0.1 |
| This compound | ~0.1 | ~0.1 |
Data adapted from Shustov et al., 2022. Optical Density (OD) values are approximate and for illustrative purposes.
Table 2: Interferon-Independent Antiviral Effect of this compound in Rats Infected with Venezuelan Equine Encephalitis Virus (VEEV)
| Treatment Group | Peak Viremia (PFU/mL) at 24hpi |
| Placebo | ~10^5 |
| This compound | Below Limit of Detection |
Data adapted from Shustov et al., 2022. PFU/mL = Plaque-Forming Units per milliliter. hpi = hours post-infection.
Key Experimental Protocols
Protocol 1: Evaluation of Interferon Induction in Mice
-
Animal Model: CD-1 mice.
-
Treatment: Administer this compound or placebo intraperitoneally (i.p.) or orally (p.o.).
-
Sample Collection: Collect blood samples at 0, 24, and 48 hours post-administration.
-
Analysis: Separate serum and measure IFN-α and IFN-β levels using commercially available ELISA kits.
Protocol 2: Assessment of Interferon-Independent Antiviral Activity in Rats
-
Animal Model: Wistar rats.
-
Virus Model: Venezuelan equine encephalitis virus (VEEV) strains (e.g., cTC-83/TrD).
-
Infection: Infect rats subcutaneously (SC) with a lethal dose of the virus.
-
Treatment: Administer this compound or placebo intragastrically (IG) immediately before infection and daily thereafter.
-
Analysis:
-
Monitor survival rates daily.
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Collect blood samples at various time points (e.g., 24, 36, 48 hours post-infection) to measure viral titers via plaque assay.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cridanimod's on-target pathway in mice.
Caption: Workflow for assessing antiviral efficacy.
Caption: Cridanimod's species-dependent effects.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
improving the bioavailability of Cridanimod Sodium in rats
Welcome to the technical support center for researchers utilizing Cridanimod Sodium in rat experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action in rats?
This compound is a small-molecule immunomodulator and interferon inducer.[1][2][3] While in mice, its antiviral activity is associated with the induction of type I interferons (IFN-α and IFN-β) through the STING-TBK1-IRF3 pathway, studies have shown that it does not induce these interferons in rats.[4][5] This suggests an interferon-independent mechanism of action in the rat model, the specifics of which are still under investigation.
Q2: I am not observing the expected therapeutic effect in my rat model. What are the potential reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
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Bioavailability: The oral bioavailability of this compound in rats has not been extensively reported. Poor absorption from the gastrointestinal tract could be a limiting factor.
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Route of Administration: The method of administration can significantly impact drug exposure. Intramuscular and intraperitoneal injections have been used in animal studies. Oral administration may require formulation strategies to improve absorption.
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Dosage and Frequency: The dose and frequency of administration are critical. These parameters may need to be optimized for your specific rat strain and disease model.
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Metabolism: The metabolic profile of this compound in rats is not well-documented. Rapid metabolism could lead to sub-therapeutic concentrations of the active compound.
Q3: How can I prepare this compound for administration to rats?
A common protocol for preparing a this compound solution for oral and intraperitoneal injection involves creating a suspended solution. For example, a 2.08 mg/mL suspension can be made by dissolving the compound in DMSO, then mixing with PEG300, Tween-80, and saline. For longer-term studies, a solution in corn oil can also be considered.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable drug levels in plasma. | Poor oral bioavailability. | Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to establish baseline efficacy. Explore formulation strategies to enhance oral absorption (see table below). |
| Rapid metabolism. | Conduct pharmacokinetic studies to determine the half-life of this compound in rats. This will help in optimizing the dosing schedule. | |
| Inconsistent results between animals. | Improper drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to avoid accidental administration into the lungs. |
| Animal-to-animal variability. | Increase the number of animals per group to account for biological variation. Ensure animals are of a similar age, weight, and health status. | |
| Precipitation of the compound in the formulation. | Poor solubility. | Adjust the solvent system. Ensure the final formulation is a stable suspension or solution. Sonication may help in achieving a uniform suspension. |
Strategies to Potentially Improve Oral Bioavailability
While specific data for this compound is limited, general pharmaceutical principles can be applied to enhance the oral bioavailability of poorly soluble compounds. Researchers may consider the following formulation approaches:
| Strategy | Principle | Examples of Excipients/Methods |
| Nanonization | Increasing the surface area of the drug particles to enhance dissolution rate and solubility. | Nanosuspensions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs). |
| Amorphous Solid Dispersions | Converting the crystalline drug into a higher-energy amorphous state to improve solubility and dissolution. | Co-precipitation with polymers like PVP or HPMC. |
| Use of Permeability Enhancers | Altering the intestinal membrane to increase drug absorption. | Surfactants (e.g., Tween 80), fatty acids, cyclodextrins. |
| Lipid-Based Formulations | Dissolving the drug in lipids to facilitate absorption through the lymphatic system. | Self-nanoemulsifying drug delivery systems (SNEDDS), liposomes. |
Experimental Protocols
General Protocol for Oral Bioavailability Study in Rats:
-
Animal Model: Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains) with appropriate body weight.
-
Drug Formulation and Administration:
-
Prepare the this compound formulation (e.g., simple suspension, nanoformulation).
-
Administer a single oral dose via gavage. A typical volume is 5-10 mL/kg.
-
For comparison, an intravenous dose is administered to a separate group of rats to determine absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalytical Method:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Calculate absolute bioavailability using the formula: F (%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizing Key Concepts
Caption: Workflow for determining oral bioavailability in rats.
Troubleshooting Logic for Low Efficacy
Caption: Troubleshooting low efficacy of this compound.
References
Cridanimod Sodium degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Cridanimod Sodium. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation.[1] Key recommendations are summarized in the table below.
Q2: How should I store this compound stock solutions?
Proper storage of stock solutions is critical to maintain the integrity of this compound for your experiments. Different temperatures are recommended for short-term and long-term storage.[2]
Q3: What is the expected shelf life of this compound?
When stored correctly, this compound is a stable compound. Suppliers indicate a shelf life of greater than two years.[1][3]
Q4: I've observed a change in the color of my this compound powder. What should I do?
A change in the appearance of the solid compound, such as discoloration, may indicate degradation. It is crucial to investigate the cause and consider if the material is still suitable for use.
Q5: My experimental results are inconsistent. Could this be related to this compound degradation?
Inconsistent experimental outcomes can be a result of compound degradation. If you suspect this, it is advisable to use a fresh, properly stored stock of this compound to confirm your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced biological activity in assays | Degradation of this compound due to improper storage (e.g., exposure to light, elevated temperatures). | 1. Prepare fresh stock solutions from solid compound stored under recommended conditions. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Confirm the activity of the new stock in a reliable positive control experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Review storage and handling procedures. 2. If possible, perform stress testing (e.g., exposure to acid, base, heat, light, or oxidizing agents) on a small sample to identify potential degradation products. 3. Use a high-resolution analytical method to characterize the unknown peaks. |
| Precipitation in stock solution | Poor solubility or degradation leading to less soluble products. Cridanimod has a low aqueous solubility.[4] | 1. Ensure the appropriate solvent is used (e.g., DMSO). 2. Gently warm the solution to aid dissolution, if appropriate for the solvent. 3. If precipitation persists, prepare a fresh, lower concentration stock solution. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid | Dry, dark | 0 - 4 °C | -20 °C |
| Stock Solution | In appropriate solvent (e.g., DMSO) | Not specified | -20 °C (up to 1 year) or -80°C (up to 2 years) |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, potential degradation can be inferred from the acridone core structure. Acridone derivatives can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the drug to harsh conditions like strong acids, bases, oxidation, and photolysis, are typically used to identify potential degradation products and pathways.
Experimental Protocols & Workflows
General Workflow for Investigating this compound Stability
The following diagram outlines a general workflow for assessing the stability of this compound and identifying potential degradation products.
Signaling Pathway of Cridanimod
Cridanimod is known to be a potent inducer of type I interferon (IFN) through the STING (Stimulator of Interferon Genes) pathway.
References
addressing variability in Cridanimod Sodium experimental outcomes
Welcome to the technical support center for Cridanimod Sodium. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental outcomes and provide clear guidance for utilizing this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the sodium salt of Cridanimod, a small-molecule immunomodulator. Its primary mechanism of action is the induction of type I interferons (IFN-α and IFN-β).[1] Additionally, it has been shown to increase the expression of the progesterone receptor (PR), which can enhance the sensitivity of certain cancer cells to progestin-based therapies.[1][2]
Q2: In which species is this compound known to be an effective interferon inducer?
A2: this compound is a potent inducer of IFN-α and IFN-β in mice.[3][4] However, this effect is known to be species-specific, with poor induction of interferons observed in humans and rats. This is a critical consideration when designing experiments and interpreting results across different models.
Q3: What are the main applications of this compound in research?
A3: this compound is primarily used in preclinical research for its immunomodulatory and potential anticancer properties. Key research applications include:
-
Antiviral studies: Due to its ability to induce a type I interferon response in mice, it is studied for its broad-spectrum antiviral activity.
-
Oncology research: Its capacity to upregulate progesterone receptor expression is being investigated as a strategy to overcome hormone therapy resistance in cancers like endometrial cancer.
-
Immunology research: It serves as a tool to study the STING (Stimulator of Interferon Genes) pathway and the downstream effects of type I interferon signaling in murine models.
Q4: How should this compound be stored?
A4: this compound should be stored as a solid at -20°C for long-term stability. For experimental use, it is recommended to prepare a stock solution in a suitable solvent (e.g., DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
This guide addresses common issues that may lead to variability in experimental outcomes with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in interferon-α/β levels between replicate wells/animals. | Inconsistent cell health or density: Variations in cell number, viability, or passage number can significantly impact the cellular response. | - Ensure a single-cell suspension with high viability (>95%) before seeding.- Use cells within a consistent and low passage number range.- Optimize seeding density to ensure cells are in a logarithmic growth phase during treatment. |
| Uneven compound distribution: Improper mixing of this compound in culture media can lead to concentration gradients across the plate. | - Thoroughly mix the final dilution of this compound in the media before adding to the cells.- When treating, add the compound to the center of the well and gently swirl the plate to ensure even distribution. | |
| Edge effects in multi-well plates: Evaporation from wells on the outer edges of a plate can concentrate solutes and affect cell health and response. | - Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Lower than expected or no interferon induction (in murine models). | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can reduce its potency. | - Prepare fresh aliquots of the this compound stock solution and use a new aliquot for each experiment.- Store the stock solution protected from light at -20°C or -80°C. |
| Inappropriate cell line: Not all murine cell lines may respond robustly to STING agonists. | - Use cell lines known to have a functional STING pathway (e.g., murine macrophage cell lines like RAW 264.7 or bone marrow-derived macrophages).- If using a new cell line, validate the responsiveness of its STING pathway with a known agonist. | |
| Suboptimal assay timing: The peak of interferon production can be transient. | - Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for measuring interferon induction in your specific cell type and experimental conditions. | |
| Inconsistent progesterone receptor (PR) upregulation. | Cell culture conditions affecting PR expression: Factors like serum components and cell density can influence the basal and induced expression of PR. | - Use charcoal-stripped serum to reduce the influence of endogenous steroids.- Optimize cell seeding density, as confluent cells may have altered receptor expression. |
| Variability in protein extraction or detection: Inefficient lysis or issues with the Western blot protocol can lead to inconsistent results. | - Ensure complete cell lysis using an appropriate buffer with protease inhibitors.- Quantify total protein concentration accurately to ensure equal loading.- Use a validated antibody for progesterone receptor and optimize antibody concentrations and incubation times. | |
| Discrepancy between in vitro and in vivo results. | Species-specific differences in interferon induction: As noted, this compound induces a strong interferon response in mice but not in rats or humans. | - Be cautious when extrapolating in vitro findings from murine cells to in vivo studies in other species.- For non-murine models, the effects of this compound are likely independent of systemic interferon induction. |
| Pharmacokinetics and bioavailability: The route of administration and formulation can affect the concentration of this compound reaching the target tissue. | - Follow established protocols for in vivo administration to ensure consistent delivery.- Consider the formulation of this compound for optimal solubility and stability in your delivery vehicle. |
Experimental Protocols
Protocol 1: In Vitro Interferon-α/β Induction Assay in Murine Cells
Objective: To quantify the production of IFN-α and IFN-β by murine cells following treatment with this compound.
Materials:
-
Murine cells (e.g., RAW 264.7 macrophages)
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Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
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96-well cell culture plates
-
ELISA kits for murine IFN-α and IFN-β
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture murine cells to ~80% confluency.
-
Harvest and count the cells, ensuring >95% viability.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C.
-
On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 18-24 hours) at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
-
Quantification of IFN-α and IFN-β:
-
Perform ELISA for murine IFN-α and IFN-β on the collected supernatants according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentrations based on the standard curve.
-
Protocol 2: Progesterone Receptor (PR) Upregulation Assay by Western Blot
Objective: To assess the change in progesterone receptor protein expression in a responsive cell line after treatment with this compound.
Materials:
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Human endometrial cancer cell line (e.g., Ishikawa) or other PR-responsive cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% charcoal-stripped FBS)
-
This compound
-
DMSO
-
6-well cell culture plates
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against Progesterone Receptor
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach ~70% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against progesterone receptor overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the PR band intensity to the corresponding loading control band intensity.
-
Compare the normalized PR expression levels between the treated and control groups.
-
Data Presentation
Table 1: Example Dose-Response of this compound on Interferon-β Induction in Murine Macrophages
| This compound (µM) | Mean IFN-β Concentration (pg/mL) | Standard Deviation |
| 0 (Vehicle) | 15.2 | 4.5 |
| 0.1 | 89.7 | 12.3 |
| 1 | 456.3 | 45.8 |
| 10 | 1289.1 | 112.6 |
| 100 | 2543.6 | 234.1 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Table 2: Summary of this compound Effects in a Murine Endometrial Cancer Model
| Treatment Group | Median Survival (days) | Progesterone Receptor Expression (Fold Change vs. Control) |
| Control (Vehicle) | 35 | 1.0 |
| Progestin alone | 38 | 1.2 |
| This compound (low dose) + Progestin | 52 | 3.5 |
| This compound (high dose) + Progestin | 65 | 6.8 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
References
- 1. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eaglebio.com [eaglebio.com]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Free Full-Text | Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats [mdpi.com]
Technical Support Center: Cridanimod Sodium Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cridanimod Sodium in animal studies. The focus is on minimizing and managing potential toxicity.
Disclaimer
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
Issue 1: Unexpected Animal Morbidity or Mortality at Planned Doses
-
Question: We observed unexpected morbidity (e.g., severe lethargy, hunched posture, ruffled fur) and some mortality in our rodent cohort at our intended therapeutic dose of this compound. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Causes:
-
Species-Specific Sensitivity: The chosen animal model may have a higher sensitivity to this compound than anticipated.
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Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be contributing to the observed toxicity.
-
Rapid Systemic Exposure: The route of administration (e.g., intravenous bolus) might be leading to a rapid peak in plasma concentration, causing acute toxic effects.
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Cytokine Release Syndrome (CRS): As an interferon inducer, this compound could be causing an exaggerated immune response, leading to CRS, which can be life-threatening.[3]
-
-
Troubleshooting Steps:
-
Conduct a Dose-Range Finding (DRF) Study: If not already performed, a DRF or Maximum Tolerated Dose (MTD) study is crucial. This involves administering a wide range of doses to a small number of animals to identify a dose that produces minimal, reversible adverse effects.[4]
-
Evaluate the Vehicle: Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity.
-
Modify the Dosing Regimen:
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Consider a different route of administration (e.g., subcutaneous or intraperitoneal instead of intravenous) to slow absorption.
-
Fractionate the dose: Administer the total daily dose in two or more smaller doses.
-
-
Monitor for Signs of CRS: Observe animals for clinical signs such as rapid breathing, lethargy, and changes in body temperature. Consider measuring key cytokines (e.g., IFN-γ, TNF-α, IL-6) in plasma samples.
-
Pathology and Histopathology: Conduct necropsies on deceased animals and perform histopathological analysis of key organs (liver, kidney, spleen, lungs, heart) to identify any target organ toxicity.
-
-
Issue 2: Injection Site Reactions
-
Question: We are observing significant inflammation and irritation at the injection site after subcutaneous administration of our this compound formulation. How can we minimize this?
-
Answer:
-
Potential Causes:
-
Formulation pH or Osmolality: The pH or osmolality of the formulation may not be physiologically compatible, leading to local tissue damage.
-
High Drug Concentration: A high concentration of the drug at the injection site can be irritating.
-
Excipient Irritation: One of the excipients in the formulation may be causing the irritation.
-
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Adjust the pH of the formulation to be as close to physiological pH (~7.4) as possible.
-
Ensure the formulation is iso-osmotic.
-
If possible, decrease the concentration of this compound and increase the injection volume (within acceptable limits for the species).
-
-
Rotate Injection Sites: If multiple doses are being administered, rotate the injection sites to allow for tissue recovery.
-
Consider a Different Route: If local irritation persists and is severe, consider an alternative route of administration, such as intraperitoneal or oral gavage.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
A1: Based on available safety data sheets, this compound is not classified as having significant irritant effects on the skin. One study in mice reported no deaths or signs of drug-induced toxicity during an antiviral efficacy experiment. However, detailed public information from formal acute, subchronic, or chronic toxicity studies is lacking. As an acridine derivative, there is a theoretical potential for genetic toxicity, although this has not been specifically reported for Cridanimod.
Q2: What are the key organ systems to monitor during a preclinical safety assessment of this compound?
A2: Given its mechanism as an immunomodulator and interferon inducer, the following systems are critical to monitor:
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Immune System: Spleen, lymph nodes, and bone marrow for any signs of immunotoxicity or overstimulation.
-
Liver and Kidneys: As the primary organs for drug metabolism and excretion, monitor for any signs of hepatotoxicity or nephrotoxicity through blood biochemistry and histopathology.
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Cardiovascular, Respiratory, and Central Nervous Systems: These are part of the "core battery" of safety pharmacology studies and should be assessed to identify any off-target effects.
Q3: How do I establish a safe starting dose for my efficacy studies?
A3: A dose-range finding study, often referred to as a Maximum Tolerated Dose (MTD) study, is the standard approach. This involves administering escalating doses of this compound to small groups of animals and observing for clinical signs of toxicity over a short period. The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible morbidity. Efficacy studies should be initiated at doses below the MTD.
Q4: Are there any specific considerations for the sodium salt form of Cridanimod?
A4: While the sodium salt generally improves solubility, high doses could theoretically contribute to an increased sodium load, although this is unlikely to be a primary toxicity driver unless very high concentrations are administered to animals with restricted water access. In such cases, monitoring serum electrolytes would be prudent.
Data Presentation
While specific quantitative data for this compound is not publicly available, researchers should aim to generate and present their toxicology data in a structured format. Below are template tables for acute and subchronic toxicity studies.
Table 1: Example Data Summary for an Acute Toxicity Study
| Dose Group (mg/kg) | Animal Strain | Route of Administration | Number of Animals (M/F) | Mortality (M/F) | Key Clinical Signs Observed |
| Vehicle Control | Sprague-Dawley Rat | Intravenous | 5/5 | 0/0 | No abnormalities observed |
| 50 | Sprague-Dawley Rat | Intravenous | 5/5 | 0/0 | Mild, transient lethargy |
| 100 | Sprague-Dawley Rat | Intravenous | 5/5 | 0/1 | Lethargy, hunched posture |
| 200 | Sprague-Dawley Rat | Intravenous | 5/5 | 2/3 | Severe lethargy, ataxia, mortality |
Table 2: Example Data Summary for a 28-Day Subchronic Toxicity Study
| Parameter | Vehicle Control | Low Dose (X mg/kg) | Mid Dose (Y mg/kg) | High Dose (Z mg/kg) |
| Body Weight Change (%) | +25% | +24% | +18% | +10% |
| Key Hematology | ||||
| White Blood Cell Count (10^9/L) | 8.5 ± 1.2 | 9.0 ± 1.5 | 12.5 ± 2.1 | 15.8 ± 2.9 |
| Key Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 8 | 48 ± 10 | 65 ± 12 | 98 ± 20 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.3 |
| Key Organ Weights (g) | ||||
| Spleen | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4* |
| Statistically significant difference from vehicle control (p < 0.05) |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (OECD 420 Guideline Adaptation)
-
Animals: Use healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant. Acclimatize animals for at least 5 days.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.
-
Dose Groups: Start with a single animal at a starting dose (e.g., 2000 mg/kg, a limit dose). If the animal survives, administer the same dose to four additional animals. If the initial animal dies, reduce the dose for the next animal.
-
Administration: Administer this compound as a single dose by oral gavage. The vehicle should be appropriate for the compound's solubility (e.g., water, 0.5% methylcellulose). Administer a similar volume of the vehicle to a control group.
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Record all clinical signs, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Record body weights before dosing and on days 7 and 14.
-
-
Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 2: Subchronic (28-Day) Oral Toxicity Study (OECD 407 Guideline Adaptation)
-
Animals and Housing: Similar to the acute toxicity study, but use a larger number of animals (e.g., 10 per sex per group).
-
Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group receiving the vehicle alone. Doses should be selected based on data from acute toxicity or dose-range finding studies. The high dose should produce some evidence of toxicity but not mortality.
-
Administration: Administer this compound or vehicle daily by oral gavage for 28 consecutive days.
-
Observations:
-
Clinical: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Record weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at the end of the study for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function tests).
-
-
Termination and Pathology:
-
At the end of the 28-day period, euthanize all animals.
-
Conduct a full gross necropsy.
-
Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, gonads).
-
Preserve organs in a suitable fixative (e.g., 10% neutral buffered formalin) for histopathological examination.
-
Visualizations
Caption: General workflow for preclinical toxicity assessment.
Caption: this compound's proposed signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
Validation & Comparative
Cridanimod Sodium vs. Other TLR7 Agonists: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Cridanimod Sodium (formerly CB-06-02) with other Toll-like receptor 7 (TLR7) agonists. Due to the limited publicly available in vitro data on this compound in human cells, this document summarizes its known activities and presents a comparative framework using well-characterized TLR7 agonists, Imiquimod and Resiquimod (R848), as benchmarks.
Introduction to TLR7 Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Synthetic small molecule agonists of TLR7 are of significant interest for their potential as vaccine adjuvants and immunotherapies for cancer and infectious diseases due to their ability to induce potent anti-viral and anti-tumor immune responses.[2] Activation of TLR7 initiates a signaling cascade leading to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]
This compound: An Overview
This compound is a small molecule that has demonstrated antiviral activity.[5] In murine models, Cridanimod induces type I interferons through the STING (Stimulator of Interferon Genes) pathway. However, a notable species-specific difference exists, as Cridanimod and the related compound Tilorone do not appear to induce significant levels of interferons in human cells, despite their clinical antiviral efficacy in humans. This suggests that Cridanimod may exert its antiviral effects in humans through an IFN-independent mechanism, the specifics of which are still under investigation.
In Vitro Performance Comparison
Data Presentation: In Vitro Activity of Benchmark TLR7 Agonists
The following table summarizes the typical in vitro activities of Imiquimod and R848 in human peripheral blood mononuclear cells (PBMCs) and TLR7 reporter cell lines. These values are representative and can vary depending on the specific experimental conditions.
| Agonist | Target(s) | Cell Type | Parameter | Reported Value |
| Imiquimod | TLR7 | Human PBMCs | IFN-α Induction | 100 - 10,000+ pg/mL |
| Human PBMCs | TNF-α Induction | 100 - 2,300 pg/mL | ||
| Human PBMCs | IL-6 Induction | 100 - 225 pg/mL | ||
| Resiquimod (R848) | TLR7/TLR8 | Human PBMCs | IFN-α Induction | Potent induction |
| Human PBMCs | TNF-α Induction | Potent induction | ||
| Human PBMCs | IL-6 Induction | Potent induction |
Note: The potency of TLR7 agonists can be influenced by the specific cell type and the endpoint measured. For instance, S-27609, an analog of Imiquimod, was found to be 5 to 10 times more potent in inducing various cytokines in human blood cells.
Experimental Protocols
To facilitate the direct comparison of this compound with other TLR7 agonists, a detailed protocol for a typical in vitro stimulation experiment is provided below.
Protocol: In Vitro Stimulation of Human PBMCs for Cytokine Profiling
1. Objective: To quantify and compare the production of key cytokines (IFN-α, TNF-α, IL-6) by human PBMCs in response to stimulation with different TLR7 agonists.
2. Materials:
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
TLR7 Agonists: this compound, Imiquimod, R848 (or other comparators). Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to working concentrations in culture medium.
-
Culture Medium: RPMI-1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: Ficoll-Paque for PBMC isolation, Phosphate-Buffered Saline (PBS).
-
Assay Kits: ELISA or multiplex immunoassay kits for human IFN-α, TNF-α, and IL-6.
-
Equipment: 96-well cell culture plates, centrifuge, CO2 incubator (37°C, 5% CO2), plate reader.
3. Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Seeding: Resuspend isolated PBMCs in complete culture medium and adjust the cell concentration to 2 x 10^6 cells/mL. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Agonist Stimulation:
-
Prepare serial dilutions of each TLR7 agonist in complete culture medium at 2x the final desired concentration. A typical concentration range to test for initial experiments would be from 0.01 µM to 10 µM.
-
Add 100 µL of the 2x agonist solutions to the respective wells containing PBMCs.
-
Include a vehicle control (medium with the same concentration of solvent used for the agonists) and an unstimulated control (medium only).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of IFN-α, TNF-α, and IL-6 in the collected supernatants using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the agonist concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) and the maximum cytokine induction for each agonist.
Mandatory Visualizations
Signaling Pathway
References
- 1. Small anti-viral compounds activate immune cells via the TLR7 MyD88-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Cridanimod Sodium vs. Tilorone: A Comparative Analysis of Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral efficacy of two notable immunomodulatory agents, Cridanimod Sodium and Tilorone. Both molecules are recognized as potent inducers of the innate immune response, primarily through the production of interferons, yet they exhibit distinct mechanisms and scopes of activity. This document synthesizes available preclinical data to facilitate an objective evaluation of their potential as broad-spectrum antiviral candidates.
Executive Summary
This compound and Tilorone are small molecule interferon inducers with demonstrated antiviral activity against a range of viruses. Tilorone, the more extensively studied of the two, has a long history of use in some countries as a broad-spectrum antiviral. Its mechanism is understood to be twofold: induction of interferon production, hypothesized to be mediated by the RIG-I-like receptor (RLR) pathway, and lysosomotropic activity that can inhibit viral entry. This compound also functions as a potent interferon inducer, with recent evidence pointing towards its role as a direct agonist of the STING (Stimulator of Interferator Genes) pathway.
A key comparative study has demonstrated the in vivo efficacy of both compounds against Venezuelan equine encephalitis virus (VEEV), with Cridanimod showing a more pronounced initial reduction in viremia. Notably, this study also suggested the existence of an interferon-independent antiviral mechanism for both drugs in certain animal models. While in vitro data for Tilorone is available for a variety of viruses, similar quantitative data for this compound is less prevalent in publicly accessible literature, making a direct, broad-spectrum in vitro comparison challenging.
Quantitative Data on Antiviral Efficacy
The following tables summarize the available quantitative data on the antiviral efficacy of Tilorone and the comparative in vivo data for both this compound and Tilorone.
Table 1: In Vitro Antiviral Activity of Tilorone
| Virus | Virus Family | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Chikungunya Virus (CHIKV) | Togaviridae | Vero 76 | 4.2 | 32 | 7.6 |
| Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | Coronaviridae | Vero 76 | 3.7 | 32 | 8.6 |
| Venezuelan Equine Encephalitis Virus (VEEV) | Togaviridae | Vero 76 | 18 | >100 | >5.6 |
| Zika Virus (ZIKV) | Flaviviridae | Vero 76 | 5.2 | >100 | >19.2 |
| Ebola Virus (EBOV) | Filoviridae | HeLa | 0.23 | >12 | >52 |
| Rift Valley Fever Virus (RVFV) MP-12 | Phenuiviridae | Vero CCL81 | 0.67 | 25.5 | 38.1 |
| Rift Valley Fever Virus (RVFV) ZH501 | Phenuiviridae | Vero CCL81 | 6.45 | 25.5 | 4.0 |
| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Phenuiviridae | Huh7 | 0.42 | ~10 | ~23.8 |
Table 2: Comparative In Vivo Antiviral Activity against Venezuelan Equine Encephalitis Virus (VEEV) in Mice [1]
| Treatment Group | Virus Titer at 24hpi (log10 PFU/mL) |
| Control | ~6.5 |
| Tilorone | ~4.0 |
| Cridanimod | ~2.5 |
hpi: hours post-infection. Data is estimated from graphical representations in the cited study.
Mechanisms of Action and Signaling Pathways
Both this compound and Tilorone exert their primary antiviral effects through the induction of type I interferons (IFN-α/β), key cytokines in the innate immune response to viral infections. However, they appear to engage different upstream signaling pathways to achieve this.
Tilorone: The proposed mechanism for Tilorone-mediated interferon induction involves the activation of the RIG-I-like receptor (RLR) pathway. RIG-I is a cytosolic sensor that recognizes viral RNA, initiating a signaling cascade that leads to the phosphorylation and activation of transcription factors like IRF3 and NF-κB, which in turn drive the expression of type I interferon genes. Additionally, Tilorone's lysosomotropic properties, where it accumulates in and neutralizes the acidic environment of lysosomes, may interfere with the entry and uncoating of certain viruses.
This compound: Cridanimod is a potent agonist of the STIMULATOR of Interferon Genes (STING) pathway.[2] STING is an endoplasmic reticulum-resident protein that acts as a central hub for detecting cytosolic DNA from pathogens or damaged host cells. Upon direct binding of Cridanimod, STING activates the kinase TBK1, which then phosphorylates and activates the transcription factor IRF3, leading to the production of type I interferons.[2]
Signaling Pathway Diagrams
Caption: Hypothesized Tilorone-induced signaling pathways.
Caption: Cridanimod-induced STING signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Tilorone.
In Vitro Antiviral Assays (General Protocol)
1. Cytopathic Effect (CPE) Inhibition Assay:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, Huh-7) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or Tilorone) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus. After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of CPE: Assess cell viability using a colorimetric assay such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50% in uninfected cells. The Selectivity Index (SI) is calculated as CC50/EC50.
2. Viral Yield Reduction Assay:
-
Cell Seeding and Infection: Follow the same procedure as the CPE assay for cell seeding and infection.
-
Treatment: After viral adsorption, add the medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 24-72 hours).
-
Virus Quantification: Harvest the cell culture supernatant and determine the viral titer using a plaque assay or TCID50 assay on a fresh monolayer of susceptible cells.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.
In Vivo Antiviral Efficacy in a Mouse Model of VEEV Infection[1]
-
Animal Model: CD-1 mice are used for this model.
-
Virus Challenge: Mice are infected with a lethal dose of a virulent strain of Venezuelan equine encephalitis virus (e.g., cTC-83/TrD).
-
Drug Administration: this compound or Tilorone is administered to the mice at a specified dosage and schedule (e.g., daily intraperitoneal injections). A control group receives a vehicle.
-
Monitoring: The animals are monitored for clinical signs of disease and mortality for a defined period (e.g., 14 days).
-
Viremia Measurement: Blood samples are collected at various time points post-infection (e.g., 24, 36, 48 hours) to determine the viral load in the serum using a plaque assay.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Viremia levels between treated and control groups are compared using appropriate statistical tests.
Experimental Workflow for In Vivo Antiviral Efficacy
Caption: Workflow for in vivo antiviral efficacy testing.
Conclusion
Both this compound and Tilorone are promising broad-spectrum antiviral candidates that function primarily by stimulating the innate immune system. Tilorone's dual mechanism of interferon induction and lysosomotropic activity, combined with a broader set of available in vitro efficacy data, provides a solid foundation for its further development. This compound, through its potent activation of the STING pathway, represents a targeted approach to interferon induction. The direct in vivo comparison against VEEV suggests that Cridanimod may offer a more rapid initial control of viral replication.
A significant finding is the evidence for an interferon-independent antiviral mechanism for both compounds, which warrants further investigation and could have important implications for their clinical use, particularly in contexts where the interferon response is compromised. Future research should focus on generating a comprehensive in vitro antiviral profile for this compound against a wide range of viruses to enable a more direct and thorough comparison with Tilorone. Head-to-head in vivo studies against other viral pathogens will also be crucial in determining the relative therapeutic potential of these two immunomodulatory agents.
References
Cridanimod Sodium's Antiviral Activity: An Interferon-Independent Approach
A Comparative Guide for Researchers and Drug Development Professionals
Cridanimod sodium, a small molecule immunomodulator, has demonstrated antiviral activity through a mechanism that appears to be independent of the canonical interferon (IFN) signaling pathway in certain models. This guide provides a comparative analysis of this compound's interferon-independent antiviral properties, juxtaposed with other antiviral agents that operate through distinct mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of novel antiviral strategies.
Executive Summary
Traditionally recognized as an interferon inducer in murine models, Cridanimod's antiviral effects in other species, such as rats, are observed without a corresponding induction of type I interferons (IFN-α/β), suggesting a distinct, interferon-independent mechanism of action. This positions Cridanimod as a subject of interest for combating viral infections where the interferon response is either compromised by the virus or where modulation of the interferon pathway may lead to undesirable side effects.
This guide compares this compound with two other compounds:
-
Tilorone: A structurally related compound that, like Cridanimod, exhibits both interferon-dependent and -independent antiviral activities.
-
Brequinar: An inhibitor of dihydroorotate dehydrogenase (DHODH), representing a class of compounds with a well-defined interferon-independent antiviral mechanism that targets host cell metabolism.
The comparative data presented is a synthesis of available in vivo and in vitro studies, highlighting the differential efficacy and mechanisms of these compounds.
Comparative Antiviral Performance
The following tables summarize the available quantitative data on the antiviral activity of Cridanimod, Tilorone, and Brequinar. A notable gap in the current literature is the absence of publicly available in vitro antiviral data (such as EC50 and CC50 values) for Cridanimod, limiting direct quantitative comparisons in cell-based assays.
Table 1: In Vivo Antiviral Efficacy against Venezuelan Equine Encephalitis Virus (VEEV) in Animal Models
| Compound | Animal Model | Virus Strain | Key Efficacy Metrics | Reference |
| Cridanimod | CD-1 Mice | VEEV (cTC-83/TrD & cTC-83/TrD-GFP) | - Significant reduction in viremia at 24 hours post-infection. - 100% survival in a lethal infection model. | [1][2] |
| Wistar Rats | VEEV (cTC-83/TrD & cTC-83/TrD-GFP) | - Significant reduction in viremia without induction of IFN-α/β. | [1][2] | |
| Tilorone | CD-1 Mice | VEEV (cTC-83/TrD & cTC-83/TrD-GFP) | - Significant reduction in viremia. - 100% survival in a lethal infection model. | [1] |
| Wistar Rats | VEEV (cTC-83/TrD & cTC-83/TrD-GFP) | - Significant reduction in viremia without induction of IFN-α/β. |
Table 2: In Vitro Antiviral Activity of Tilorone and Brequinar against Various Viruses
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tilorone | SARS-CoV-2 | A549-ACE2 | 0.18 | >10 | >55 | |
| MERS-CoV | Vero 76 | 3.7 | 36 | 9.7 | ||
| Chikungunya Virus (CHIKV) | Vero 76 | 4.2 | 32 | 7.6 | ||
| Ebola Virus (EBOV) | HeLa | 0.23 | >12 | >52 | ||
| Brequinar | SARS-CoV-2 (Beta) | A549/ACE2 | 2.67 | >50 | >18.7 | |
| Enterovirus 71 (EV71) | RD | 0.0824 | >10 | >121 | ||
| Enterovirus 70 (EV70) | RD | 0.0293 | >10 | >341 | ||
| Coxsackievirus B3 (CVB3) | RD | 0.0351 | >10 | >285 | ||
| Influenza A Virus | MDCK | 0.241 | 2.87 | 11.9 |
Mechanisms of Interferon-Independent Antiviral Activity
This compound
The precise molecular mechanism underlying the interferon-independent antiviral activity of Cridanimod remains to be fully elucidated. Studies in rats demonstrate that its antiviral effect against VEEV is not associated with the induction of circulating IFN-α or IFN-β. This suggests that Cridanimod may activate a downstream antiviral state without the need for type I interferon signaling. One hypothesis is that Cridanimod, similar to Tilorone, may directly activate intracellular pattern recognition receptors or other components of the innate immune system, leading to the expression of a subset of interferon-stimulated genes (ISGs) that are sufficient to curtail viral replication. However, direct evidence for a specific signaling pathway is currently lacking.
Tilorone
Tilorone's interferon-independent activity is thought to be multifaceted. One proposed mechanism is its lysosomotropic nature, where the compound accumulates in acidic intracellular vesicles like lysosomes. This can interfere with viral entry and replication processes that are dependent on endosomal acidification. Additionally, Tilorone has been shown to be active in interferon-deficient Vero cells, further supporting the existence of an IFN-independent mechanism.
Brequinar (DHODH Inhibitor)
Brequinar's mechanism of interferon-independent antiviral activity is well-characterized. It is a potent inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. Viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. By inhibiting DHODH, Brequinar depletes the intracellular pyrimidine pool, thereby effectively starving the virus of the necessary building blocks for RNA synthesis and inhibiting its replication. This mechanism is entirely dependent on host cell metabolism and is independent of the interferon signaling cascade.
Signaling and Experimental Workflow Diagrams
Caption: Postulated interferon-independent antiviral pathway of Cridanimod.
Caption: Dual interferon-dependent and -independent mechanisms of Tilorone.
Caption: Interferon-independent antiviral mechanism of Brequinar via DHODH inhibition.
Caption: Experimental workflow for in vivo evaluation of antiviral efficacy.
Detailed Experimental Protocols
In Vivo Venezuelan Equine Encephalitis Virus (VEEV) Infection Model
This protocol is based on the methodology described in studies comparing Cridanimod and Tilorone.
-
Animal Models: CD-1 mice or Wistar rats are used. Animals are housed in appropriate BSL-3 facilities.
-
Virus Strains: Genetically cloned strains of VEEV, such as the attenuated vaccine strain cTC-83 and its more virulent derivatives (e.g., cTC-83/TrD), are propagated in cell culture (e.g., BHK-21 cells). Viral titers are determined by plaque assay.
-
Infection: Animals are infected subcutaneously (SC) with a predetermined lethal or sublethal dose of the virus (e.g., 1000 Plaque Forming Units - PFU).
-
Treatment: Cridanimod, Tilorone, or a placebo is administered to the animals, typically via oral gavage or intraperitoneal injection, starting shortly after infection and continuing for a specified duration (e.g., daily for 5-7 days). Dosages are often equivalent to human therapeutic doses.
-
Monitoring and Sample Collection:
-
Animals are monitored daily for clinical signs of disease and survival for up to 21 days.
-
Blood samples are collected at various time points post-infection (e.g., 24, 36, 48, 72 hours) to determine viremia.
-
-
Viremia Quantification: Viral titers in the serum are quantified using a standard plaque assay on a susceptible cell line (e.g., Vero cells).
-
Interferon Measurement: Serum levels of IFN-α and IFN-β are measured using commercially available ELISA kits to assess the induction of a type I interferon response.
-
Data Analysis: Survival data are analyzed using Kaplan-Meier survival curves and log-rank tests. Viremia titers are statistically compared between treatment groups and the placebo group.
In Vitro Antiviral Assays
The following are generalized protocols for common in vitro assays used to determine the antiviral activity of compounds like Tilorone and Brequinar.
1. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Cell Seeding: A suitable host cell line (e.g., Vero E6, A549) is seeded into 96-well plates to form a confluent monolayer.
-
Compound Preparation: The test compound is serially diluted to various concentrations in cell culture medium.
-
Infection and Treatment: The cell monolayer is treated with the different concentrations of the compound and then infected with the virus at a specific multiplicity of infection (MOI). Control wells include cells with virus only (virus control) and cells with medium only (cell control).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
Quantification of CPE: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or neutral red uptake assay. The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced death, is calculated by non-linear regression analysis of the dose-response curve.
2. Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of the test compound.
-
Cell Seeding: A confluent monolayer of susceptible cells is prepared in 6- or 12-well plates.
-
Infection and Treatment: The cells are infected with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the presence of varying concentrations of the test compound.
-
Overlay: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Incubation: The plates are incubated until plaques are visible.
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
3. Cytotoxicity Assay
This assay is performed in parallel with the antiviral assays to determine the toxicity of the compound to the host cells.
-
Cell Seeding and Treatment: A confluent monolayer of the same host cells used in the antiviral assays is treated with the same serial dilutions of the test compound, but without the virus.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT, neutral red).
-
Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to EC50 (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Conclusion
This compound presents an intriguing case of a compound with a species-dependent mechanism of antiviral action. While its interferon-inducing properties are evident in mice, its efficacy in rats without concomitant interferon induction points to a novel, yet uncharacterized, interferon-independent pathway. This distinguishes it from classical interferon inducers and places it in a category of immunomodulatory antivirals with the potential for a differentiated therapeutic profile.
In comparison, Tilorone appears to possess a dual mechanism, acting through both interferon-dependent and -independent pathways. On the other hand, DHODH inhibitors like Brequinar offer a clear example of a host-targeted, interferon-independent antiviral strategy by disrupting nucleotide metabolism.
The lack of in vitro antiviral data for Cridanimod is a significant knowledge gap that hinders a more direct and quantitative comparison with other agents. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in Cridanimod's interferon-independent antiviral response and on generating robust in vitro efficacy and toxicity data. A deeper understanding of these mechanisms will be crucial for the rational design and development of next-generation antiviral therapies that can overcome the limitations of current treatments and address the challenge of emerging viral threats.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cridanimod Sodium and Poly I:C: Mechanisms, Efficacy, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent immunostimulatory agents, Cridanimod Sodium and Polyinosinic:polycytidylic acid (Poly I:C). Both molecules are recognized for their ability to induce interferons and modulate immune responses, holding significant promise in the fields of oncology and virology. This document aims to deliver an objective comparison of their mechanisms of action, performance based on available experimental data, and detailed protocols for key evaluative assays.
Mechanism of Action: A Tale of Two Pathways
This compound and Poly I:C stimulate the innate immune system to produce interferons and other cytokines, yet they achieve this through distinct molecular pathways.
This compound is a small-molecule immunomodulator. In murine models, it is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, directly binding to STING and triggering a robust antiviral response via the TBK1/IRF3 axis, leading to the production of type I interferons (IFN-α and IFN-β). However, it is crucial to note that Cridanimod is a murine-selective STING agonist and does not activate human STING signaling[1][2][3]. While it is known to induce interferons in human cells, the precise receptor and signaling cascade in humans remain to be fully elucidated, suggesting an alternative, STING-independent mechanism of action[3][4]. Cridanimod has also been shown to increase the expression of the progesterone receptor, which could be beneficial in certain hormone-dependent cancers.
Poly I:C , a synthetic analog of double-stranded RNA (dsRNA), activates the innate immune system by mimicking a viral infection. It is recognized by two main classes of pattern recognition receptors (PRRs):
-
Toll-like receptor 3 (TLR3): Located in the endosomes of immune cells like dendritic cells and macrophages, as well as various epithelial and endothelial cells.
-
RIG-I-like receptors (RLRs), including RIG-I and MDA5: These are cytosolic sensors of viral RNA.
Upon binding to these receptors, Poly I:C triggers downstream signaling cascades involving the activation of transcription factors such as NF-κB and IRF3. This leads to the production of type I interferons, as well as a broad range of other pro-inflammatory cytokines and chemokines.
Signaling Pathway Diagrams
Figure 1: Postulated Signaling Pathway of this compound in Human Cells.
Figure 2: Signaling Pathway of Poly I:C.
Performance Data: A Comparative Overview
Direct comparative studies between this compound and Poly I:C are scarce in publicly available literature. However, by collating data from independent studies, we can draw some inferences about their relative activities.
In Vitro Cytokine Induction
Table 1: Cytokine Induction by Poly I:C in Human PBMCs
| Cytokine | Concentration of Poly I:C | Time Point | Induced Level | Reference |
| IL-6 | 10 µg/mL | 24 h | Significant increase | |
| IL-12 | 10 µg/mL | 24 h | Significant increase | |
| TNF-α | 10 µg/mL | 24 h | Significant increase | |
| IFN-γ | 10 µg/mL | 24 h | Robust production | |
| IFN-β | 10 µg/mL | 4 h | Strong induction | |
| IL-8 | 10 µg/mL | 12 h | Increased secretion |
Note: The term "significant increase" indicates a statistically significant rise compared to control, as reported in the cited studies. Specific quantitative values can vary between donors and experimental setups.
In Vitro Anti-Cancer Activity
The cytotoxic effects of Poly I:C have been evaluated in various cancer cell lines.
Table 2: In Vitro Anti-Cancer Activity of Poly I:C
| Cell Line (Cancer Type) | Metric | Value | Reference |
| NCI-H292 (Lung Cancer) | IC50 | 10 µg/mL (24h) | |
| A549 (Lung Cancer) | % Killing | 20% (at 10 µg/mL, 24h) | |
| NCI-H358 (Lung Cancer) | % Killing | 20% (at 10 µg/mL, 24h) | |
| HCT116 (Colorectal Cancer) | % LDH Release | ~10% (at 5 µg/mL, 24h) | |
| A549 (Lung Cancer) | % LDH Release | ~5% (at 5 µg/mL, 24h) | |
| HepG2 (Liver Cancer) | % LDH Release | ~5% (at 5 µg/mL, 24h) | |
| Calu-3 (Lung Cancer) | % LDH Release | ~5% (at 5 µg/mL, 24h) |
Note: IC50 is the concentration of a drug that gives half-maximal response. % Killing and % LDH Release are measures of cytotoxicity.
Quantitative data on the in vitro anti-cancer activity of this compound in human cell lines is limited in the available literature, precluding a direct comparison in this format.
In Vivo Efficacy
While direct comparative in vivo studies are lacking, individual studies highlight the potential of both agents.
-
This compound: In a murine model of lethal viral infection, Cridanimod demonstrated a significant protective effect, with 60% of treated mice surviving compared to no survivors in the placebo group.
-
Poly I:C: In a mouse model of metastatic lung cancer, systemic administration of Poly I:C led to a significant decrease in the growth of pulmonary metastases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of immunostimulants like this compound and Poly I:C.
Comparative Experimental Workflow
Figure 3: A Generalized Workflow for Comparing the In Vitro Effects of this compound and Poly I:C.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants using a sandwich ELISA.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight at 4°C.
-
Washing and Blocking: The plate is washed to remove unbound antibody, and a blocking buffer (e.g., 10% FBS in PBS) is added to prevent non-specific binding.
-
Sample and Standard Incubation: Cell culture supernatants and a series of known cytokine standards are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a biotinylated detection antibody, which binds to a different epitope on the cytokine, is added and incubated for 1 hour.
-
Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.
-
Stopping the Reaction and Reading: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the known standards, and the cytokine concentrations in the samples are interpolated from this curve.
Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound or Poly I:C) and incubated for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: The culture medium is removed, and a solution of MTT (e.g., 2 mg/mL) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.
-
Calculation of Cell Viability: The absorbance of treated cells is compared to that of untreated control cells to determine the percentage of cell viability.
Cytotoxicity Assessment by LDH Assay
The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds as described for the MTT assay.
-
Supernatant Collection: After incubation, the plate is centrifuged, and the supernatant from each well is carefully transferred to a new 96-well plate.
-
LDH Reaction: A reaction mixture containing a substrate for LDH is added to the supernatants. The conversion of the substrate is coupled to the reduction of a tetrazolium salt into a colored formazan product.
-
Incubation and Reading: The plate is incubated at room temperature for approximately 30 minutes, protected from light. The absorbance is then measured at 490 nm.
-
Calculation of Cytotoxicity: The amount of LDH released from treated cells is compared to the amount released from control cells (spontaneous release) and cells lysed to achieve maximum release, allowing for the calculation of the percentage of cytotoxicity.
Conclusion
This compound and Poly I:C are both potent inducers of the innate immune response, with significant potential as therapeutic agents. Poly I:C's mechanism of action through TLR3 and RLRs is well-characterized, and a substantial body of evidence supports its immunostimulatory and anti-cancer effects. This compound, while a confirmed interferon inducer, operates through a STING-independent pathway in human cells that is yet to be fully elucidated. This key difference in their molecular targets suggests that they may have distinct therapeutic applications and side-effect profiles.
Further research, particularly direct comparative studies and a deeper investigation into the human-specific mechanism of this compound, is necessary to fully understand their relative strengths and weaknesses. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, which will be invaluable for the continued development of these and other novel immunomodulatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(I:C) exhibits an anti-cancer effect in human gastric adenocarcinoma cells which is dependent on RLRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cridanimod Sodium: A Comparative Analysis of Efficacy in Murine and Rat Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species efficacy of Cridanimod Sodium, a small-molecule immunomodulator, in mouse and rat models. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in the design and interpretation of preclinical studies.
Quantitative Efficacy Comparison
This compound has demonstrated therapeutic effects in both mouse and rat models, although its mechanism of action appears to differ between the two species. The following table summarizes key quantitative data from a comparative study investigating its antiviral activity against Venezuelan equine encephalitis virus (VEEV).
| Efficacy Parameter | Mouse Model (CD-1) | Rat Model (Wistar) | Citation |
| Interferon Induction | Induces Interferon-alpha (IFN-α) and Interferon-beta (IFN-β) | Does not induce IFN-α or IFN-β | [1][2] |
| Antiviral Efficacy (Viremia Reduction) | Significantly diminishes viremia. More pronounced effect with a more virulent virus strain. | Diminishes viremia. The effect is more complex, with a later peak in viremia observed in some cases. | [1][3][4] |
| Survival Rate (Lethal VEEV challenge) | 60% survival in the Cridanimod-treated group compared to no survivors in the placebo group. | Not reported in the provided study, as the viral infection was not lethal in the rat model used. |
Mechanism of Action: A Tale of Two Rodents
This compound's primary mechanism of action in mice involves the induction of type I interferons. It is known to activate the STING (stimulator of interferon genes) pathway, leading to the production of IFN-α and IFN-β, which in turn triggers a broad antiviral state. However, in rats, this compound still exhibits antiviral activity without inducing these key cytokines, suggesting an alternative, interferon-independent mechanism is at play. This highlights a significant species-specific difference in the drug's pharmacological activity.
In addition to its role as an interferon inducer in mice, Cridanimod is also described as a potent progesterone receptor (PR) activator. This activity may contribute to its potential as an antineoplastic adjuvant, particularly in hormone-dependent cancers.
References
- 1. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Cridanimod Sodium: A Comparative Analysis with TLR7/8 Agonists for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cridanimod Sodium with commonly used Toll-like receptor 7 and 8 (TLR7/8) agonists, serving as a critical resource for selecting the appropriate research tool for immunological studies. We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for their application.
Introduction to this compound
This compound is a small-molecule synthetic immunomodulator belonging to the acridone class of compounds[1]. It is recognized for its ability to induce a potent antiviral state, historically attributed to its capacity to stimulate the production of type I interferons (IFNs)[2][3]. This activity has positioned Cridanimod as a tool for studying innate immunity and as a potential broad-spectrum antiviral agent[2]. However, its mechanism of action exhibits significant species-specificity, a crucial factor for experimental design.
This guide compares this compound with a well-established class of immunomodulators, the imidazoquinolines Imiquimod (R-837) and Resiquimod (R-848), which function as agonists for TLR7 and TLR8[4]. By examining their distinct signaling pathways and functional outputs, researchers can make informed decisions about the best compound for their specific immunological research needs.
Mechanism of Action: A Tale of Two Pathways
The primary distinction between this compound and TLR7/8 agonists lies in the signaling pathways they activate to initiate an immune response.
This compound: A STING Pathway Agonist in Murine Models
In mouse models, Cridanimod's immunomodulatory effects are mediated through the STING (Stimulator of Interferon Genes) pathway. It triggers the STING-TBK1-IRF3 signaling cascade, culminating in the robust production of type I interferons, namely IFN-α and IFN-β.
However, a critical consideration for researchers is that this IFN-inducing capability is not conserved across species. Studies have shown that while Cridanimod effectively induces interferons in mice, this effect is absent in human cells and rats. Despite the lack of IFN induction in rats, the compound still demonstrates a significant antiviral effect by reducing viremia, suggesting an alternative, IFN-independent mechanism of action in some species.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Profiles of Cridanimod Sodium and CpG ODN
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory profiles of two distinct immunostimulatory agents: Cridanimod Sodium, a small-molecule interferon inducer, and CpG Oligodeoxynucleotides (ODN), a class of synthetic DNA molecules that mimic bacterial DNA. This document outlines their mechanisms of action, effects on immune cells, and presents supporting experimental data and methodologies to aid in the evaluation and selection of these agents for research and therapeutic development.
At a Glance: this compound vs. CpG ODN
| Feature | This compound | CpG ODN (Class B) |
| Molecular Class | Small Molecule (Acridone derivative) | Synthetic Oligodeoxynucleotide |
| Primary Target | STING (Stimulator of Interferon Genes) | Toll-like Receptor 9 (TLR9) |
| Key Signaling Pathway | STING -> TBK1 -> IRF3 | TLR9 -> MyD88 -> NF-κB, IRF7 |
| Primary Immune Response | Potent Type I Interferon (IFN-α/β) induction | Th1-biased response, B-cell activation |
| Key Cytokine Induction | High levels of IFN-α and IFN-β | IL-6, IL-12, TNF-α, and moderate IFN-α |
| Cellular Effects | Broad antiviral state, activation of NK cells and dendritic cells secondary to IFN production | Proliferation and activation of B-cells, activation of plasmacytoid dendritic cells (pDCs) and monocytes.[1] |
Mechanism of Action and Signaling Pathways
This compound and CpG ODN elicit their immunomodulatory effects through distinct cellular pathways. Cridanimod is recognized as an activator of the STING pathway, while CpG ODN is a well-established agonist of TLR9.
This compound: A STING Agonist
This compound's immunomodulatory activity is primarily mediated through the activation of the STING pathway. In murine models, Cridanimod has been shown to induce the production of Type I interferons (IFN-α and IFN-β) via the STING-TBK1-IRF3 signaling axis.[2][3] Upon activation, STING translocates from the endoplasmic reticulum and recruits the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[4][5] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of genes encoding for IFN-α and IFN-β. These interferons subsequently induce a broad antiviral state and activate various immune cells. Interestingly, in rats, Cridanimod has been observed to have an antiviral effect that is independent of interferon induction, suggesting the existence of alternative mechanisms of action in some species.
CpG ODN: A TLR9 Agonist
CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9), an endosomal receptor. The binding of CpG ODN to TLR9 triggers a signaling cascade that is primarily dependent on the adaptor protein MyD88. This leads to the activation of downstream transcription factors, including NF-κB and IRF7. The activation of NF-κB results in the production of pro-inflammatory cytokines such as IL-6 and TNF-α, while IRF7 activation drives the production of IFN-α. Different classes of CpG ODNs (A, B, and C) can differentially activate these pathways, leading to distinct cytokine profiles. Class B CpG ODNs, for example, are potent activators of B cells and induce high levels of IL-6.
Comparative Immunomodulatory Effects: In Vitro Data
The following table summarizes the quantitative effects of this compound and a representative Class C CpG ODN on cytokine production in human peripheral blood mononuclear cells (PBMCs). It is important to note that this data is compiled from separate studies and direct head-to-head comparisons may yield different results.
| Stimulus | Concentration (µM) | IFN-α (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | Reference |
| This compound | 10 | ~2000 | Not Reported | Not Reported | (mouse data) |
| CpG ODN (HP06T07) | 1 | ~1500 | ~3000 | ~400 | |
| CpG ODN (HP06T07) | 3 | ~2000 | ~4000 | ~500 |
Note: Quantitative data for this compound in human PBMCs is limited in the public domain. The data presented is extrapolated from murine studies and should be interpreted with caution.
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs from whole blood is density gradient centrifugation using Ficoll-Paque™.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque™ density gradient medium
-
Phosphate-buffered saline (PBS)
-
Centrifuge tubes (15 mL or 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer of plasma.
-
Collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Wash the collected PBMCs twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the PBMC pellet in the appropriate cell culture medium for subsequent experiments.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants (samples)
-
Recombinant cytokine standard
-
Detection antibody conjugated to biotin
-
Avidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard to generate a standard curve.
-
Add standards and samples to the wells of the pre-coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Avidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
Add the stop solution to each well to stop the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion
This compound and CpG ODN are potent immunomodulators that operate through distinct signaling pathways, resulting in different immunological outcomes. This compound, through STING activation, is a strong inducer of Type I interferons, making it a candidate for applications where a robust antiviral or IFN-driven anti-tumor response is desired. CpG ODN, acting via TLR9, promotes a Th1-biased immune response characterized by the production of a broader range of pro-inflammatory cytokines and potent B-cell activation, suggesting its utility as a vaccine adjuvant and in cancer immunotherapy. The choice between these two agents will depend on the specific immunological response required for a given research or therapeutic application. The experimental protocols provided herein offer a framework for conducting comparative studies to further elucidate their respective immunomodulatory profiles.
References
- 1. DNA activates human immune cells through a CpG sequence-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Cridanimod Sodium's Antineoplastic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antineoplastic effects of Cridanimod Sodium with other therapeutic alternatives. The information is supported by available experimental data and detailed methodologies for key experiments to aid in research and development.
Overview of this compound
This compound is a small molecule immunomodulator recognized for its capacity to induce interferons, particularly IFNα and IFNβ, in murine models.[1] Its mechanism of action also involves the upregulation of progesterone receptor (PR) expression, suggesting a potential role as an antineoplastic adjuvant, especially in hormone-dependent cancers like endometrial cancer.[2][3] While its direct cytotoxic effects on cancer cells are not extensively documented in publicly available literature, its immunomodulatory properties and its ability to sensitize tumors to other therapies are areas of significant interest.
Mechanism of Action
This compound's antineoplastic potential appears to be multifactorial, primarily revolving around its immunomodulatory and hormone receptor-modulating activities.
-
Interferon Induction: In preclinical murine models, Cridanimod has been shown to be a potent inducer of type I interferons (IFNα and IFNβ).[4][5] Type I interferons can exert anti-tumor effects through various mechanisms, including direct inhibition of cancer cell proliferation, induction of apoptosis, and activation of the host immune system against the tumor.
-
Progesterone Receptor Upregulation: Cridanimod has been demonstrated to increase the expression of progesterone receptors (PR) in endometrial cancer cells. This is particularly relevant as PR expression can be a favorable prognostic marker and can render cancer cells more susceptible to progestin-based therapies.
-
STING Pathway Activation: In mice, the interferon-inducing effect of Cridanimod is mediated through the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response.
-
Interferon-Independent Antiviral and Potential Antineoplastic Activity: Interestingly, while Cridanimod induces interferons in mice, this effect has not been observed in humans. However, it still exhibits antiviral activity in rats, suggesting the existence of an interferon-independent mechanism of action that may also contribute to its potential antineoplastic effects.
Signaling Pathway of this compound (in murine models)
Caption: this compound's interferon induction pathway in murine models.
Comparative Analysis of Antineoplastic Effects
Due to the limited publicly available data on the direct cytotoxic effects of this compound as a monotherapy, this guide will focus on comparing its known mechanisms with those of other immunomodulators and progesterone receptor modulators used in cancer therapy.
Table 1: Comparison of this compound with Other Immunomodulatory Agents
| Feature | This compound | Poly-ICLC (Hiltonol) | Loxoribine |
| Drug Class | Small molecule immunomodulator | dsRNA analog | Guanosine analog |
| Primary Mechanism | STING agonist (in mice), Interferon inducer | TLR3 agonist, Interferon inducer | TLR7 agonist, Interferon inducer |
| Reported Antineoplastic Effects | Adjuvant activity, potential for apoptosis induction | Direct pro-apoptotic and anti-proliferative effects, enhances anti-tumor immunity | Potentiation of anti-tumor immune responses |
| Clinical Development Stage (in Oncology) | Phase II (as adjuvant) | Phase II/III (in various cancers) | Preclinical/Phase I |
| Known Side Effects | Not well-documented in public literature | Flu-like symptoms, injection site reactions, hematological toxicities | Flu-like symptoms, local reactions |
Table 2: Comparison of this compound with Progesterone Receptor Modulators
| Feature | This compound (as a PR upregulator) | Megestrol Acetate | Mifepristone (RU-486) |
| Drug Class | PR expression inducer | Progestin (PR agonist) | PR antagonist |
| Primary Mechanism in Cancer | Increases PR expression, sensitizing cells to progestins | Activates PR signaling, leading to anti-proliferative effects in some contexts | Blocks PR signaling |
| Primary Indication in Oncology | Endometrial cancer (investigational adjuvant) | Breast and endometrial cancer | Investigational in various cancers |
| Reported Antineoplastic Effects | Potentiates progestin therapy | Inhibition of tumor growth | Can inhibit proliferation in some cancer types |
| Clinical Development Stage | Phase II (as adjuvant) | Approved | Approved (for other indications), investigational in oncology |
Detailed Experimental Protocols
To facilitate independent verification and further research, the following are detailed protocols for key in vitro assays relevant to assessing antineoplastic effects.
Experimental Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding:
-
Culture cancer cells of interest in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (or comparator drug) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different drug concentrations to the respective wells. Include vehicle-only controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After incubation, carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells by trypsinization.
-
-
Cell Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is proportional to the amount of DNA.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow: In Vitro Assessment of Antineoplastic Activity
Caption: Workflow for in vitro evaluation of antineoplastic agents.
Logical Relationship: this compound's Dual Mechanism
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cridanimod | C15H11NO3 | CID 38072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tilorone and Cridanimod Protect Mice and Show Antiviral Activity in Rats despite Absence of the Interferon-Inducing Effect in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cridanimod Sodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Cridanimod Sodium, a compound noted for its potential as an antineoplastic adjuvant.[1][2]
Core Safety and Hazard Information
According to the Safety Data Sheet (SDS) for this compound (salt), the substance is not classified as hazardous according to the Globally Harmonized System (GHS). This classification indicates a low level of risk associated with its handling and disposal under normal laboratory conditions.
Key Safety Ratings:
-
NFPA Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0
-
HMIS-Ratings (scale 0-4): Health = 0, Fire = 0, Reactivity = 0
These ratings suggest that this compound presents minimal health, flammability, and reactivity hazards.
Standard Disposal Procedures
Given its non-hazardous classification, no special disposal measures are required for this compound. The recommended approach is to follow the usual precautionary measures for handling chemicals in a laboratory setting.
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before proceeding with any disposal method, always consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations for chemical waste management.
-
Small Quantities: For small residual amounts, such as those left in empty vials or on contaminated labware (e.g., pipette tips, gloves), these can typically be disposed of in the regular laboratory solid waste stream, unless institutional policies dictate otherwise.
-
Bulk Quantities: For larger, unused quantities of this compound:
-
Do not pour down the drain or mix with other chemical waste unless specifically instructed to do so by your EHS department.
-
Package the material in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.
-
Arrange for disposal through your institution's chemical waste program. They will ensure it is handled in accordance with all applicable regulations.
-
-
Contaminated Materials: Dispose of personal protective equipment (PPE) and other materials that have come into contact with this compound as standard laboratory waste.
-
Empty Containers: Original containers of this compound should have their labels defaced to prevent misuse before being discarded in the appropriate laboratory waste stream.
Experimental Protocols and Data
Due to the non-hazardous nature of this compound, there are no specific experimental protocols for its disposal beyond standard laboratory practices. Quantitative data regarding disposal, such as neutralization concentrations, are not applicable.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling Cridanimod Sodium
Essential Safety and Handling of Cridanimod Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a small molecule immunomodulator and interferon inducer.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves should be worn. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A fire-retardant lab coat is recommended. |
| Respiratory Protection | Respirator mask | Recommended as a precaution to minimize exposure, especially when handling powders. |
This information is based on general best practices for handling chemical irritants and should be supplemented by a thorough risk assessment for specific laboratory procedures.
Operational and Disposal Plans
Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2] The fume hood sash should be kept as low as possible to minimize the risk of inhalation.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill Procedures: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing appropriate PPE, cover the spill with an absorbent material, such as vermiculite or sand. Carefully collect the absorbed material into a sealed container for proper disposal.
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department.[3][4] The primary recommended method for the disposal of pharmaceutical waste is incineration.[5]
Emergency Procedures
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
In Case of Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing Safety Protocols
To further clarify the necessary safety and handling procedures, the following diagrams illustrate the decision-making process for personal protective equipment selection and the workflow for responding to a chemical spill.
Caption: PPE Selection Workflow for this compound.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
